Technical Documentation Center

3-Methyl-2,4,6-tribromoaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-2,4,6-tribromoaniline
  • CAS: 71642-16-5

Core Science & Biosynthesis

Foundational

Comprehensive Guide to the Structure Elucidation of 2,4,6-Tribromo-3-methylaniline

Topic: Structure Elucidation of 2,4,6-Tribromo-3-methylaniline Document Type: Technical Whitepaper / Laboratory Guide Audience: Senior Chemists, Analytical Scientists, and Process Development Engineers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 2,4,6-Tribromo-3-methylaniline Document Type: Technical Whitepaper / Laboratory Guide Audience: Senior Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

The precise structural characterization of halogenated aniline derivatives is a critical quality attribute (CQA) in the synthesis of pharmaceutical intermediates and high-performance polymers. This guide details the structure elucidation of 2,4,6-tribromo-3-methylaniline (CAS: 71642-16-5), the exhaustive bromination product of m-toluidine.

Correctly identifying this specific regioisomer is essential because incomplete bromination or regiochemical scrambling can lead to impurities (e.g., 2,4-dibromo or 2,6-dibromo analogs) that possess distinct toxicological profiles and reactivity. This document outlines a self-validating analytical workflow combining theoretical regiochemistry, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Context & Theoretical Regiochemistry

To validate the structure, one must first understand the mechanistic causality of its formation. The synthesis involves the electrophilic aromatic substitution (EAS) of m-toluidine (3-methylaniline) with bromine.

Synergistic Directing Effects

The regioselectivity is governed by the interplay between the amino (


) and methyl (

) groups.
  • Amino Group (

    
     at C1):  A strong activating group, directing electrophiles to the ortho (C2, C6) and para (C4) positions.
    
  • Methyl Group (

    
     at C3):  A weak activating group. Relative to C3, its ortho positions are C2 and C4, and its para position is C6.
    
Visualization: Reaction Pathway

G cluster_0 Regiochemical Drivers Start m-Toluidine (3-Methylaniline) Inter1 Transition State (Sigma Complex) Start->Inter1 + 3 Br2 / AcOH (Electrophilic Attack) Product 2,4,6-Tribromo- 3-methylaniline Inter1->Product - 3 HBr (Re-aromatization) D1 NH2 directs to 2, 4, 6 D2 CH3 directs to 2, 4, 6

Figure 1: Synergistic directing effects of Amino and Methyl groups leading to the 2,4,6-substitution pattern.[1][2]

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a definitive structural assignment, ruling out partially brominated impurities (e.g., dibromo species) or regioisomers.

Table 1: Analytical Matrix
TechniquePrimary PurposeKey Evidence Sought
HR-MS Molecular Formula ValidationExact mass ~343.84 Da; Isotope pattern 1:3:3:1.
1H NMR Symmetry & SubstitutionSingle aromatic proton (singlet). Absence of coupling indicates isolated proton.
13C NMR Carbon Skeleton7 distinct carbon signals.
IR Functional Group CheckPrimary amine doublet; C-Br stretch.
Melting Point Physical Constant101–102 °C (Literature match).

Spectroscopic Characterization (Deep Dive)

Mass Spectrometry (MS)

The presence of three bromine atoms provides a unique spectral fingerprint due to the natural abundance of


 and 

isotopes (approx. 1:1 ratio).
  • Molecular Ion (

    
    ):  ~341-347 region.
    
  • Isotope Pattern: For a molecule with 3 Bromines (

    
    ), the intensity ratio of peaks 
    
    
    
    follows the expansion of
    
    
    , resulting in a 1:3:3:1 ratio.
    • Observation: If the spectrum shows a 1:2:1 pattern, the sample is likely the dibromo impurity. A 1:1 pattern indicates a monobromo impurity.

Proton NMR ( NMR)

This is the definitive tool for structural proof.

  • Solvent:

    
     or 
    
    
    
    .
  • The "Smoking Gun" Signal: The C5 proton.

    • Because positions 2, 4, and 6 are substituted with Bromine, and position 3 has a Methyl group, only position 5 retains a hydrogen atom .

    • Multiplicity: Singlet (

      
      ).
      
    • Reasoning: The proton at C5 has no adjacent neighbors (C4 has Br, C6 has Br). Therefore, no

      
       (vicinal) coupling is possible.
      
    • Shift:

      
       7.0 – 7.5 ppm (Deshielded by adjacent Br atoms).
      
  • Methyl Group:

    • Signal: Singlet (

      
      , 3H).
      
    • Shift:

      
       2.4 – 2.6 ppm. (Slightly downfield from typical toluene methyl due to ortho-Br effect).
      
  • Amine Group:

    • Signal: Broad singlet (

      
      , 2H).
      
    • Shift:

      
       4.0 – 5.5 ppm (Variable depending on concentration and solvent).
      
Carbon NMR ( NMR)

The structure possesses no internal plane of symmetry that makes carbons equivalent, resulting in 7 distinct signals :

  • C1 (C-NH2): Deshielded, ~140-145 ppm.

  • C3 (C-Me): Quaternary, ~135-140 ppm.

  • C5 (C-H): Methine, ~130-135 ppm (High intensity in DEPT).

  • C2, C4, C6 (C-Br): Three distinct quaternary signals in the ~105-120 ppm range.

  • C-Methyl: ~20-25 ppm.

Experimental Protocol: Synthesis & Purification

This protocol is designed to maximize the yield of the tribromo product while suppressing under-brominated impurities.

Safety Note: Bromine is highly corrosive and toxic.[3] Work in a fume hood.

Step-by-Step Methodology
  • Preparation:

    • Dissolve m-toluidine (5.0 g, 46.7 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

    • Prepare a solution of Bromine (7.5 mL, ~146 mmol, 3.1 eq) in glacial acetic acid (20 mL) . Note: A slight excess (3.1 eq) ensures exhaustive bromination.

  • Addition:

    • Cool the amine solution to 0–5 °C using an ice bath.

    • Add the bromine solution dropwise over 30 minutes. The reaction is exothermic.[4]

    • Observation: A yellow/orange precipitate will form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: The persistence of a reddish-brown color indicates excess bromine (desired).

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold water (200 mL) containing sodium bisulfite (NaHSO3) .

    • Mechanism:[2][4][5] Bisulfite neutralizes excess bromine (

      
      ), turning the solution from orange to colorless/white.
      
  • Purification:

    • Filter the white solid.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (95%) . Allow to cool slowly.

    • Filter the purified needles.

  • Validation:

    • Dry the product and measure the melting point.

    • Target Range: 101–102 °C [1, 2].[6]

Logic Flow for Quality Control

Use this decision tree to troubleshoot synthesis outcomes.

QC_Flow Sample Isolated Product MP_Check Check Melting Point Sample->MP_Check Range_OK 101-102 °C? MP_Check->Range_OK NMR_Check Run 1H NMR Range_OK->NMR_Check Yes Fail_Low Impurity: Mono/Dibromo (Recrystallize) Range_OK->Fail_Low < 98 °C Aromatic_Signal Aromatic Region Pattern? NMR_Check->Aromatic_Signal Pass CONFIRMED 2,4,6-tribromo-3-methylaniline Aromatic_Signal->Pass 1 Singlet (1H) Fail_Doublet Impurity: 2,4-dibromo (Coupling present) Aromatic_Signal->Fail_Doublet 2 Doublets

Figure 2: Quality Control Decision Tree for Structural Verification.

References

  • Stenutz, R. (n.d.). 3-methyl-2,4,6-tribromoaniline Properties and Structure. Stenutz.eu. Retrieved February 11, 2026, from [Link]

  • Study.com. (n.d.). Synthesis of 2,4,6-tribromo-3-methylaniline from m-toluidine. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Methyl-2,4,6-tribromoaniline: Properties, Synthesis, and Applications

Introduction and Overview 3-Methyl-2,4,6-tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a toluene backbone heavily substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Overview

3-Methyl-2,4,6-tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a toluene backbone heavily substituted with bromine atoms and an amine functional group, imparts unique reactivity that is valuable for creating more complex molecules. This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly for professionals in drug discovery and materials science. The strategic placement of the bromine atoms and the amino group makes this compound a versatile intermediate for introducing specific structural motifs in target molecules.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. These properties dictate storage conditions, solvent selection for reactions, purification methods, and analytical characterization techniques.

Compound Identifiers
IdentifierValue
IUPAC Name 2,4,6-tribromo-3-methylaniline[1]
CAS Number 71642-16-5[1]
Molecular Formula C₇H₆Br₃N[2]
Molecular Weight 343.84 g/mol [2]
Canonical SMILES CC1=C(Br)C=C(Br)C(N)=C1Br[1]
InChI Key KDZKZKWJNMBNAP-UHFFFAOYSA-N[1][2]
Physical Properties

The physical state and solubility of 3-Methyl-2,4,6-tribromoaniline are critical for its handling and use in reactions.

PropertyValueSource(s)
Appearance Solid, likely crystalline powder.General knowledge based on similar compounds like 2,4,6-tribromoaniline.
Melting Point 101 °C[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.Inferred from the properties of the closely related 2,4,6-tribromoaniline, which is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[3][4][5][6][7]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the aromatic proton, and a broad singlet for the amine (NH₂) protons. The chemical shifts will be influenced by the surrounding bromine atoms and the amino group. For the related compound 2,4,6-tribromoaniline, the aromatic protons appear as a singlet at δ 7.50 ppm and the amine protons as a broad singlet at δ 4.57 ppm in CDCl₃.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their electronic environment. The carbons bonded to bromine will be significantly shifted.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br stretching (usually in the fingerprint region below 800 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Synthesis and Purification

The synthesis of 3-Methyl-2,4,6-tribromoaniline is typically achieved through the electrophilic bromination of 3-methylaniline (m-toluidine).

Synthetic Strategy: Electrophilic Aromatic Substitution

The core reaction mechanism is an electrophilic aromatic substitution. The amino (-NH₂) and methyl (-CH₃) groups on the m-toluidine ring are both activating groups and direct incoming electrophiles to the ortho and para positions. The powerful activating nature of the amino group dominates, directing the three bromine atoms to the positions ortho and para relative to it, resulting in the desired 2,4,6-tribromo product.

Detailed Experimental Protocol: Bromination of m-Toluidine

This protocol is adapted from established methods for the bromination of anilines.[3][9]

  • Dissolution: Dissolve 3-methylaniline (1 equivalent) in a suitable solvent like glacial acetic acid or dilute hydrochloric acid in a reaction flask.

  • Cooling: Place the flask in an ice bath to cool the solution. This is crucial to control the exothermic nature of the bromination reaction and minimize the formation of by-products.

  • Bromine Addition: Slowly add a solution of bromine (3 equivalents) in the same solvent to the cooled aniline solution with constant stirring. The bromine should be added dropwise to maintain a low reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC). A white or off-white precipitate of 3-Methyl-2,4,6-tribromoaniline should form.

  • Quenching: Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product fully and to neutralize any remaining acid.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any soluble impurities.

Purification Workflow: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: Choose a suitable solvent system. A common choice for anilines is ethanol or an ethanol-water mixture. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The hot solution is then filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Workflow Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Electrophilic Bromination cluster_purification Purification: Recrystallization start Dissolve 3-methylaniline in glacial acetic acid cool Cool solution in ice bath start->cool add_br2 Slowly add Bromine (3 eq.) cool->add_br2 react Stir at room temperature add_br2->react precipitate Pour into water to precipitate react->precipitate filter_crude Filter and wash crude product precipitate->filter_crude dissolve_hot Dissolve crude solid in hot ethanol filter_crude->dissolve_hot Crude Product decolorize (Optional) Add activated charcoal & filter hot dissolve_hot->decolorize crystallize Cool solution slowly to form crystals dissolve_hot->crystallize decolorize->crystallize filter_pure Filter pure crystals crystallize->filter_pure dry Dry final product filter_pure->dry end end dry->end Pure 3-Methyl-2,4,6-tribromoaniline

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 3-Methyl-2,4,6-tribromoaniline

Prepared by: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide addresses the significant gap in publicly available experimental data for the so...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide addresses the significant gap in publicly available experimental data for the solubility of 3-Methyl-2,4,6-tribromoaniline. In the absence of established values, this document provides a robust framework for understanding, predicting, and experimentally determining its solubility profile. By leveraging data from its close structural analog, 2,4,6-tribromoaniline, and applying established physicochemical principles, we present a comprehensive, field-proven methodology for researchers to generate reliable solubility data for this compound.

Introduction and Statement of Data Gap

3-Methyl-2,4,6-tribromoaniline (CAS 71642-16-5) is a substituted aromatic amine whose physicochemical properties, including solubility, are not well-documented in scientific literature.[1] Solubility is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to determine the thermodynamic solubility of this compound with high fidelity.

We will first establish a baseline by examining the known properties of the parent compound, 2,4,6-tribromoaniline. Subsequently, we will theorize the impact of the C3-methyl group on the molecule's properties. The core of this document is a detailed, self-validating experimental workflow, from synthesis of the target compound to its quantification in various solvents using High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile: A Comparative Analysis

To understand 3-Methyl-2,4,6-tribromoaniline, it is instructive to compare its predicted properties with the experimentally determined properties of its parent analog, 2,4,6-tribromoaniline.

Property2,4,6-Tribromoaniline (Analog)3-Methyl-2,4,6-tribromoaniline (Target)Rationale for Predicted Differences
CAS Number 147-82-0[2]71642-16-5[1]N/A
Molecular Formula C₆H₄Br₃N[2]C₇H₆Br₃N[1]Addition of a methyl (-CH₃) group.
Molecular Weight 329.82 g/mol [2]343.84 g/mol [1]Increased mass from the added methyl group.
Melting Point 120-122 °C[2]Predicted to be similar or slightly higherThe methyl group can influence crystal packing, potentially altering the energy required to break the lattice.
Boiling Point 300 °C[2]Predicted to be slightly higherIncreased molecular weight generally leads to a higher boiling point.
Predicted logP (XLogP3) 3.3[2]3.7[1]The methyl group increases the molecule's lipophilicity (hydrophobicity).
Qualitative Water Solubility Insoluble[3]Predicted to be insoluble or very slightly solubleThe increased lipophilicity (higher logP) suggests even lower aqueous solubility than the already insoluble analog.
Qualitative Organic Solvent Solubility Soluble in alcohol, chloroform, ether, benzene.[2]Predicted to be soluble in common organic solventsThe non-polar nature of the molecule suggests good solubility in a range of organic solvents.
Causality Behind Predicted Solubility:

The introduction of a methyl group at the C3 position is expected to have two primary effects on solubility:

  • Increased Lipophilicity: The methyl group is non-polar and electron-donating, increasing the overall non-polar character of the molecule. This is reflected in the higher predicted octanol-water partition coefficient (logP).[1] Consequently, its solubility in polar solvents like water is expected to decrease, while its affinity for non-polar organic solvents may increase.

  • Crystal Lattice Energy: The methyl group can alter how molecules pack in a solid crystal. This change in crystal lattice energy can either increase or decrease the energy required to break the solid apart, thus affecting the melting point and the overall dissolution process. Without experimental data, this effect is difficult to predict precisely but is a key factor that the proposed experimental protocol will determine.

Synthesis of 3-Methyl-2,4,6-tribromoaniline

As 3-Methyl-2,4,6-tribromoaniline is not a commonly available reagent, its synthesis is a prerequisite for solubility studies. The proposed method is an adaptation of the well-established electrophilic bromination of aniline.[3][4][5] The starting material is 3-methylaniline (m-toluidine). The powerful activating and ortho-, para-directing effect of the amino group will direct the bromine atoms to positions 2, 4, and 6, yielding the desired product.

Protocol for Synthesis:
  • Dissolution: In a 250 mL conical flask, dissolve 5.0 mL of 3-methylaniline in 25 mL of glacial acetic acid. Cool the flask in an ice bath.

  • Bromine Solution Preparation: In a separate dropping funnel, carefully prepare a solution of 8.0 mL of liquid bromine in 25 mL of glacial acetic acid. This step must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Add the bromine solution dropwise to the cooled 3-methylaniline solution while continuously shaking or stirring the flask. Maintain the temperature of the reaction mixture below 10 °C using the ice bath.

  • Precipitation: Once the addition is complete, a yellow or off-white precipitate should form. Allow the mixture to stand for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture into 250 mL of cold water. The solid product will precipitate out completely.

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid precipitate thoroughly with cold water to remove any remaining acid.

  • Recrystallization: Purify the crude product by recrystallization from ethanol or rectified spirit to obtain white to off-white needles of 3-Methyl-2,4,6-tribromoaniline.[5]

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry before proceeding to solubility experiments.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[6] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of saturation solubility.[7]

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis Synthesis Synthesize & Purify 3-Methyl-2,4,6-tribromoaniline Slurry Create Slurry: Add excess solid to solvent Synthesis->Slurry Solvent Select & Prepare Solvents Solvent->Slurry Equilibrate Equilibrate: Shake at constant T (e.g., 24-72h) Slurry->Equilibrate Separate Separate Phases: Centrifuge/Filter (0.22 µm) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify Concentration (HPLC-UV) Dilute->Quantify Result Result Quantify->Result Solubility Data (mg/mL or mol/L)

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol:
  • Vial Preparation: For each selected solvent, add an excess amount of solid 3-Methyl-2,4,6-tribromoaniline to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, either centrifuge the vials at high speed or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical to avoid transferring solid particles into the analytical sample.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the saturated supernatant with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical calibration curve.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying aromatic compounds like anilines.[8]

Protocol for Quantification:
  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating this non-polar analyte.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (or methanol) and water is appropriate. A typical starting point could be 70:30 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-10 minutes).

  • Detection: Monitor the UV absorbance at a wavelength where the compound exhibits a strong signal. Based on the parent compound, wavelengths around 249 nm or 315 nm could be effective starting points for optimization.[2]

  • Calibration Curve:

    • Prepare a stock solution of 3-Methyl-2,4,6-tribromoaniline of known concentration in the mobile phase.

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

    • Inject each standard into the HPLC and record the peak area.

    • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Determine the peak area for the analyte in each sample.

    • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

    • Multiply this concentration by the dilution factor to determine the final solubility of 3-Methyl-2,4,6-tribromoaniline in the original solvent.

Safety and Handling

While specific toxicity data for 3-Methyl-2,4,6-tribromoaniline is unavailable, it should be handled with the same precautions as its analog, 2,4,6-tribromoaniline, which is classified as toxic and corrosive.[2]

  • Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • CN113755866A - Preparation method of 2,4, 6-tribromoaniline - Google P
  • 2,4,6-Tribromoaniline - Wikipedia. (URL: [Link])

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google P
  • Synthesis of 2,4,6-Tribromoaniline | PDF - Scribd. (URL: [Link])

  • Preparation of 2,4,6-tribromoaniline - PrepChem.com. (URL: [Link])

  • 3-Methyl-2,4,6-tribromoaniline | C7H6Br3N | CID 144499 - PubChem. (URL: [Link])

  • 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem. (URL: [Link])

  • Isothermal method (detecting composition of a saturated solution at a given temperature) - ResearchGate. (URL: [Link])

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - U.S. EPA. (URL: [Link])

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (URL: [Link])

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2,4,6-tribromoaniline from aniline by Brominating solution (KBrO3 + KBr) - YouTube. (URL: [Link])

  • In-vitro Thermodynamic Solubility - Protocols.io. (URL: [Link])

  • Estimation of Aniline via Bromination | PDF | Titration | Chemistry - Scribd. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - NIH. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

  • Bromination of aromatic compounds without catalyst - Sciencemadness Discussion Board. (URL: [Link])

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to 3-Methyl-2,4,6-tribromoaniline: Synthesis, Properties, and Applications in Scientific Research

This technical guide provides a comprehensive overview of 3-Methyl-2,4,6-tribromoaniline, a halogenated aromatic amine of significant interest in various scientific and industrial domains. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyl-2,4,6-tribromoaniline, a halogenated aromatic amine of significant interest in various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential applications, and safe handling protocols. The guide also draws comparisons with its close analogue, 2,4,6-tribromoaniline, to provide a broader context and deeper understanding of its chemical behavior and potential utility.

Introduction: The Significance of Brominated Anilines

Brominated anilines are a class of organic compounds that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of both an amino group and bromine atoms on the aromatic ring. The amino group can be readily diazotized and converted into a wide array of functional groups, while the bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures. Furthermore, the introduction of bromine atoms can significantly modulate the physicochemical and biological properties of the parent aniline molecule, including its lipophilicity, metabolic stability, and receptor binding affinity.

3-Methyl-2,4,6-tribromoaniline, also known as 2,4,6-tribromo-3-methylaniline, is a derivative of aniline containing three bromine atoms and a methyl group attached to the benzene ring. The presence of the additional methyl group, compared to its more commonly known counterpart, 2,4,6-tribromoaniline, can introduce subtle yet significant changes in its properties and reactivity, making it a compound of interest for specific applications.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. Below is a summary of the key properties of 3-Methyl-2,4,6-tribromoaniline, with a comparative look at 2,4,6-tribromoaniline.

Property3-Methyl-2,4,6-tribromoaniline2,4,6-tribromoanilineSource(s)
Molecular Formula C₇H₆Br₃NC₆H₄Br₃N[1]
Molecular Weight 343.84 g/mol 329.81 g/mol [1]
CAS Number 71642-16-5147-82-0[1]
Appearance -White to off-white crystalline powder[2]
Melting Point -120-122 °C[2]
Boiling Point -300 °C[2]
Solubility -Insoluble in water; soluble in alcohol, chloroform, and ether[2]

The introduction of a methyl group in 3-Methyl-2,4,6-tribromoaniline increases its molecular weight and is expected to slightly increase its lipophilicity compared to 2,4,6-tribromoaniline. This seemingly minor structural modification can have a significant impact on its pharmacokinetic and pharmacodynamic properties in a drug development context. The methyl group can influence how the molecule interacts with biological targets and affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Synthesis and Mechanism: The Electrophilic Aromatic Substitution Pathway

The synthesis of halogenated anilines typically proceeds via electrophilic aromatic substitution, where the electron-donating amino group strongly activates the aromatic ring towards electrophiles, directing them to the ortho and para positions.

Synthesis of 2,4,6-tribromoaniline: A Foundational Protocol

The synthesis of 2,4,6-tribromoaniline is a classic and well-documented example of this reaction. It is typically prepared by the direct bromination of aniline.[4]

Reaction:

Experimental Protocol:

A common laboratory-scale synthesis involves the following steps:[5]

  • Preparation of the Aniline Solution: Dissolve aniline in a suitable solvent, such as glacial acetic acid or dilute hydrochloric acid.[4][5]

  • Preparation of the Brominating Agent: A solution of bromine in the same solvent is prepared.

  • Reaction: The bromine solution is added dropwise to the aniline solution with constant stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature and prevent the formation of side products.[5]

  • Isolation: Upon completion of the reaction, the product, 2,4,6-tribromoaniline, precipitates out of the solution as a solid.[4]

  • Purification: The crude product is collected by filtration, washed with water to remove any remaining acid and unreacted starting materials, and then purified by recrystallization from a suitable solvent, such as ethanol.[5]

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid or dilute hydrochloric acid is used to protonate the aniline, forming the anilinium ion. While the -NH₃⁺ group is deactivating, a small equilibrium concentration of free aniline remains, which is highly activated and undergoes rapid bromination. The acidic medium also helps to control the reactivity and prevent oxidation of the aniline.

  • Dropwise Addition and Cooling: The bromination of aniline is a highly exothermic and rapid reaction. Dropwise addition of the bromine solution and cooling are crucial to maintain control over the reaction rate and temperature, minimizing the formation of impurities.

Proposed Synthesis of 3-Methyl-2,4,6-tribromoaniline

The synthesis of 3-Methyl-2,4,6-tribromoaniline would logically follow a similar electrophilic aromatic substitution pathway, starting from 3-methylaniline (m-toluidine).

Proposed Reaction:

The methyl group is an activating group and, along with the amino group, will direct the incoming bromine electrophiles to the available ortho and para positions. In m-toluidine, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. Therefore, direct bromination is expected to yield the desired 2,4,6-tribromo-3-methylaniline.

Workflow for the Proposed Synthesis of 3-Methyl-2,4,6-tribromoaniline:

G cluster_start Starting Material Preparation cluster_reagent Reagent Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification start Dissolve 3-methylaniline in glacial acetic acid reaction Add bromine solution dropwise to 3-methylaniline solution with cooling and stirring start->reaction reagent Prepare a solution of bromine in glacial acetic acid reagent->reaction pour Pour reaction mixture into excess water reaction->pour filter Filter the precipitate pour->filter wash Wash with water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize product Obtain pure 3-Methyl-2,4,6-tribromoaniline recrystallize->product

Caption: Proposed workflow for the synthesis of 3-Methyl-2,4,6-tribromoaniline.

Applications in Research and Drug Development

While specific applications of 3-Methyl-2,4,6-tribromoaniline are not extensively documented in the available literature, its structural features suggest potential utility in several areas, drawing parallels from its non-methylated analogue and the general principles of medicinal chemistry.

Intermediate in Organic Synthesis

The primary application of halogenated anilines is as intermediates in the synthesis of more complex molecules.[4] 3-Methyl-2,4,6-tribromoaniline can serve as a valuable precursor for the synthesis of:

  • Pharmaceuticals: The aniline moiety can be modified to introduce pharmacophoric features, while the bromine atoms can be utilized for late-stage functionalization via cross-coupling reactions to build a diverse library of compounds for screening.

  • Agrochemicals: Similar to pharmaceuticals, the structural features of this compound can be incorporated into novel pesticides and herbicides.[4]

  • Dyes and Pigments: The aniline core is a common feature in many chromophores.

  • Flame Retardants: Brominated organic compounds are widely used as flame retardants.[2]

The Role of the Methyl Group in Drug Design

The introduction of a methyl group onto a pharmacologically active scaffold can have profound effects on its biological activity.[3] This is often referred to as the "magic methyl" effect. The potential advantages of the methyl group in 3-Methyl-2,4,6-tribromoaniline in a drug discovery context include:

  • Increased Lipophilicity: The methyl group can enhance the compound's ability to cross cell membranes, potentially improving its oral bioavailability.

  • Improved Metabolic Stability: The methyl group can block a site of metabolism on the aromatic ring, leading to a longer half-life in the body.

  • Enhanced Binding Affinity: The methyl group can provide additional hydrophobic interactions with the target protein, leading to increased potency.

  • Conformational Effects: The steric bulk of the methyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

Potential Antimicrobial Activity

Studies on 2,4,6-tribromoaniline have shown that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][7] It is plausible that 3-Methyl-2,4,6-tribromoaniline may also exhibit similar or enhanced antimicrobial properties. Further investigation into its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms would be a worthwhile area of research.

Analytical and Quality Control Methods

Ensuring the purity and identity of 3-Methyl-2,4,6-tribromoaniline is crucial for its use in any application, particularly in drug development. A combination of chromatographic and spectroscopic techniques would be employed for its analysis.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water would likely provide good separation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. It provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for structural elucidation and confirmation. A GC-MS/MS method has been developed for the trace-level detection of related haloanisoles and halophenols in pharmaceutical products.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of organic molecules. The NMR spectra of 3-Methyl-2,4,6-tribromoaniline would provide detailed information about the arrangement of protons and carbons in the molecule, confirming the substitution pattern on the aromatic ring.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the C-Br stretches.

    • Mass Spectrometry (MS): As mentioned, MS provides information about the molecular weight and fragmentation pattern of the compound.

Logical Flow for Quality Control Analysis:

G cluster_sample Sample Preparation cluster_result Final Assessment sample Dissolve sample in a suitable solvent (e.g., Acetonitrile) hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR (¹H and ¹³C) Spectroscopy sample->nmr ir IR Spectroscopy sample->ir pass Meets Purity and Identity Specifications hplc->pass gcms->pass nmr->pass ir->pass fail Fails Specifications

Caption: A typical quality control workflow for 3-Methyl-2,4,6-tribromoaniline.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Methyl-2,4,6-tribromoaniline. While a specific Safety Data Sheet (SDS) for the methylated compound was not found in the search, the safety information for 2,4,6-tribromoaniline provides a strong basis for its safe handling.

Hazard Identification (based on 2,4,6-tribromoaniline): [9][10][11]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[10]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[10]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

3-Methyl-2,4,6-tribromoaniline is a valuable compound with significant potential as a building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While direct experimental data for some of its properties are limited, a strong understanding of its chemistry can be derived from its close analogue, 2,4,6-tribromoaniline. The presence of the methyl group is anticipated to confer unique properties that may be advantageous in drug design, warranting further investigation into its synthesis, characterization, and biological activity. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound. This guide provides a solid foundation for researchers and scientists to explore the potential of 3-Methyl-2,4,6-tribromoaniline in their respective fields.

References

  • 2,4,6-Tribromoaniline - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2,4,6-Tribromoaniline. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8986, 2,4,6-Tribromoaniline. Retrieved January 30, 2026, from [Link]

  • Preparation of 2,4,6-tribromoaniline: Principle. (n.d.). In Scribd. Retrieved January 30, 2026, from [Link]

  • 2,4,6-Tribromoaniline Safety Data Sheet. (2023, August 3). CymitQuimica.
  • 2,4,6-tribromoaniline. (n.d.). In Chemister.ru. Retrieved January 30, 2026, from [Link]

  • Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline.
  • Swamy, K. G. (n.d.). Preparation of 2,4,6 tribromoaniline. Slideshare. Retrieved January 30, 2026, from [Link]

  • vibzz lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144499, 3-Methyl-2,4,6-tribromoaniline. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,4,6-Tribromoaniline. (n.d.). In Scribd. Retrieved January 30, 2026, from [Link]

  • Liu, G., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 204-211. [Link]

  • 2,4,6-Tribromoaniline Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. (2023, January 23). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2,4,6-Tribromoaniline Safety Data Sheet. (2024, March 6). Sigma-Aldrich.
  • [Application of methyl in drug design]. (2019). Yao Xue Xue Bao, 54(8), 1365-1376.
  • 2,4,6-Tribromoaniline Safety D

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-2,4,6-tribromoaniline from m-toluidine

This guide provides an in-depth exploration of the synthesis of 3-Methyl-2,4,6-tribromoaniline, a halogenated aromatic amine, starting from m-toluidine. The document is intended for researchers, chemists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 3-Methyl-2,4,6-tribromoaniline, a halogenated aromatic amine, starting from m-toluidine. The document is intended for researchers, chemists, and professionals in drug development and organic synthesis. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and address critical safety and characterization aspects of this transformation.

Foundational Principles: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of 3-Methyl-2,4,6-tribromoaniline from m-toluidine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this reaction involves the substitution of hydrogen atoms on the aromatic ring with an electrophile—in this case, the bromine cation (Br⁺) or its equivalent.

The outcome of the substitution is dictated by the directing effects of the substituents already present on the benzene ring. In m-toluidine, we have two key groups:

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1][2]

  • Methyl Group (-CH₃): This is a weakly activating group that enhances ring reactivity through an inductive effect and hyperconjugation. It is also an ortho, para-director.

When both groups are present on the ring as in m-toluidine (3-methylaniline), their directing effects are combined. The amino group at position 1 and the methyl group at position 3 synergistically activate the ring. The positions ortho (2, 6) and para (4) to the highly activating amino group are strongly favored for substitution. The methyl group also activates these same positions (position 2 is ortho, position 4 is ortho, and position 6 is para relative to the methyl group). This overwhelming activation at the 2, 4, and 6 positions leads to a rapid and exhaustive tribromination upon exposure to molecular bromine, even without a Lewis acid catalyst.[1]

Experimental Synthesis Protocol

This section details the step-by-step laboratory procedure for the synthesis. The protocol is based on established methods for the bromination of anilines.[3][4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
m-ToluidineC₇H₉N107.155.36 g (5.3 mL)0.051.0
BromineBr₂159.8125.57 g (8.2 mL)0.163.2
Glacial Acetic AcidCH₃COOH60.05~100 mL--
Ethanol (95%)C₂H₅OH46.07As needed for recrystallization--
Deionized WaterH₂O18.02~500 mL--

Apparatus: 250 mL Erlenmeyer flask, 100 mL dropping funnel, magnetic stirrer and stir bar, ice bath, Buchner funnel and flask, filter paper, beakers.

Step-by-Step Methodology
  • Preparation of the m-Toluidine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.36 g (0.05 mol) of m-toluidine in 40 mL of glacial acetic acid. Place the flask in an ice bath and cool the solution to approximately 5-10°C with continuous stirring.

  • Preparation of the Brominating Solution: In a separate beaker, carefully measure 8.2 mL (0.16 mol) of liquid bromine and dissolve it in 60 mL of glacial acetic acid. Caution: This step must be performed in a certified chemical fume hood, as bromine is highly corrosive and toxic.[5][6]

  • Bromination Reaction: Transfer the bromine-acetic acid solution to a dropping funnel. Add the bromine solution dropwise to the cooled, stirring m-toluidine solution over a period of 30-40 minutes.[3][4] Maintain the temperature of the reaction mixture below 10°C throughout the addition. A yellow or orange precipitate will form as the reaction proceeds.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Product Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 400 mL of cold water. This will cause the crude 3-Methyl-2,4,6-tribromoaniline to precipitate out as a solid.[3][4]

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with several portions of cold water to remove acetic acid and any unreacted bromine.[7] Continue to draw air through the funnel to partially dry the product.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Toluidine_Sol Dissolve m-Toluidine in Glacial Acetic Acid Reaction Dropwise addition of Bromine solution to m-Toluidine solution at <10°C Toluidine_Sol->Reaction Bromine_Sol Dissolve Bromine in Glacial Acetic Acid Bromine_Sol->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Characterization Melting Point, IR, NMR Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of 3-Methyl-2,4,6-tribromoaniline.

Purification and Structural Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

  • Transfer the crude solid to a beaker.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. The pure product should appear as colorless crystals.[7]

Characterization
  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the known value is a good indicator of purity. The analogous compound, 2,4,6-tribromoaniline, has a melting point of 120-122°C.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected peaks would include N-H stretching bands for the amine group (around 3300-3500 cm⁻¹) and C-Br stretching bands in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. One would expect to see a singlet for the remaining aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons.

    • ¹³C NMR: The carbon NMR would show distinct signals for the six aromatic carbons and one for the methyl carbon, confirming the overall carbon skeleton.

Critical Safety and Handling Protocols

Safety is paramount during this synthesis due to the hazardous nature of the reagents.

  • Bromine (Br₂): Bromine is a highly toxic, volatile, and corrosive substance.[10] It can cause severe chemical burns upon skin contact and is extremely dangerous if inhaled.[6] All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton), is mandatory.[11][12] An emergency safety shower and eyewash station must be readily accessible.

  • m-Toluidine: This compound is toxic and should be handled with care to avoid skin contact and inhalation.

  • Glacial Acetic Acid: It is corrosive and can cause burns. Handle with appropriate gloves and eye protection.

First Aid for Bromine Exposure:

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[6][11]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[6][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

Waste Disposal: All waste containing bromine and halogenated organic compounds must be collected in a designated halogenated waste container for proper disposal according to institutional and environmental regulations.

Reaction Mechanism Diagram

The mechanism proceeds through a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

G Reactants m-Toluidine + Br₂ Intermediate Sigma Complex (Resonance Stabilized) Reactants->Intermediate Electrophilic Attack Product 3-Methyl-2,4,6-tribromoaniline + HBr Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination of m-toluidine.

References

  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline.
  • Wikipedia. (2023). 2,4,6-Tribromoaniline.
  • Scribd. (n.d.). Estimation of Aniline by Bromination Method.
  • YouTube. (2020). PREPARATION OF 2, 4, 6–TRIBROMO ANILINE.
  • Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle.
  • Google Patents. (n.d.). CN113755866A - Preparation method of 2,4, 6-tribromoaniline.
  • PrepChem.com. (n.d.). Preparation of 2,4,6-tribromoaniline.
  • Thieme Connect. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine.
  • NIST. (n.d.). Benzenamine, 2,4,6-tribromo-.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • ResearchGate. (n.d.). Kinetics of Bromination of p-Toluidine.
  • Pearson+. (n.d.). Show how m-toluidine can be converted to the following compounds....
  • ICL Group. (n.d.). BROMINE - Safety Handbook.
  • Benchchem. (n.d.). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • PubChem. (n.d.). 2,4,6-Tribromoaniline.
  • Reddit. (n.d.). Major product of bromination of m-nitrotoluene.
  • Scribd. (n.d.). The Bromination of P-Toulic Acid.
  • SIELC Technologies. (2018). 2,4,6-Tribromoaniline.
  • Fisher Scientific. (2019). Bromine - SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
  • CPAChem. (2024). Safety data sheet.

Sources

Exploratory

A Technical Guide to the Research Applications of Substituted Tribromoanilines

Foreword: The Versatile Tribromoaniline Scaffold Substituted tribromoanilines represent a fascinating and highly functionalized class of aromatic compounds. The strategic placement of three bromine atoms on the aniline r...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Tribromoaniline Scaffold

Substituted tribromoanilines represent a fascinating and highly functionalized class of aromatic compounds. The strategic placement of three bromine atoms on the aniline ring dramatically influences the molecule's electron density, lipophilicity, and reactivity, bestowing it with a unique chemical personality. This guide delves into the core scientific principles and practical applications of these molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in medicinal chemistry, materials science, and the development of functional dyes. We will explore not just the "what" but the "why"—the causal relationships between the tribromoaniline structure and its diverse functionalities.

I. The Synthetic Keystone: Accessing the Tribromoaniline Core

The foundational step in harnessing the potential of substituted tribromoanilines is their synthesis. The most common and direct route to the parent 2,4,6-tribromoaniline is the electrophilic aromatic substitution of aniline.[1][2] The potent activating effect of the amino group directs the incoming bromine electrophiles to the ortho and para positions, typically leading to exhaustive bromination and the formation of the tribromo-substituted product.[2]

Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline

This protocol details a standard laboratory procedure for the synthesis of 2,4,6-tribromoaniline from aniline.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Rectified Spirit (for recrystallization)

  • Conical flask, beaker, funnel, round-bottomed flask, condenser, ice bath

Procedure:

  • Prepare a solution of bromine in glacial acetic acid. In a separate conical flask, dissolve aniline in glacial acetic acid.

  • Cool the aniline solution in an ice bath.

  • Slowly add the bromine solution dropwise to the aniline solution with constant stirring. Maintain the temperature below 5°C.

  • Continue the addition until a persistent yellow color of bromine is observed.

  • Allow the reaction mixture to stand at room temperature for 30 minutes to ensure complete reaction.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude 2,4,6-tribromoaniline.

  • Filter the precipitate, wash thoroughly with cold water to remove any unreacted starting materials and acid, and then dry.

  • Recrystallize the crude product from rectified spirit to obtain purified 2,4,6-tribromoaniline as a white crystalline solid.

Causality of Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar solvent that can dissolve both aniline and bromine, facilitating the reaction. It also helps to moderate the reactivity of bromine.

  • Ice Bath Cooling: The bromination of aniline is a highly exothermic reaction. Cooling is crucial to prevent side reactions and the formation of impurities.

  • Dropwise Addition of Bromine: This ensures a controlled reaction rate, preventing a rapid temperature increase and potential hazards associated with bromine handling.

  • Recrystallization: This is a critical purification step to remove any remaining starting materials or by-products, yielding a product of high purity suitable for subsequent applications.

II. Medicinal Chemistry: A Scaffold for Bioactivity

The tribromoaniline moiety can be a valuable pharmacophore or a key intermediate in the synthesis of bioactive molecules. The presence of bromine atoms can enhance lipophilicity, facilitating membrane permeability, and can also be involved in halogen bonding, a significant interaction in protein-ligand binding.

A. Antimicrobial Agents

2,4,6-Tribromoaniline itself has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2] This intrinsic activity makes it an interesting starting point for the development of more potent and selective antimicrobial agents.

Mechanism of Action Postulate: The antimicrobial effect of halogenated compounds is often attributed to their ability to disrupt cell membranes and interfere with essential enzymatic processes within the microorganism. The lipophilic nature of the tribromoaniline allows it to partition into the bacterial cell membrane, leading to a loss of integrity and function.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of synthesized tribromoaniline derivatives.[3][4]

Materials:

  • Synthesized tribromoaniline compound

  • Nutrient agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile cork borer

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test bacteria evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare a solution of the test compound at a known concentration in a suitable solvent.

  • Add a specific volume of the test compound solution, the positive control, and the negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation: Antimicrobial Activity of 2,4,6-Tribromoaniline

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
(Data is representative and may vary based on experimental conditions)
B. Anticancer Drug Development

Substituted anilines are a cornerstone in the development of modern anticancer therapies, particularly as kinase inhibitors.[5] While direct evidence for tribromoaniline derivatives as approved anticancer drugs is limited, their use as synthetic intermediates in the creation of more complex heterocyclic systems with anticancer activity is a promising area of research. For instance, bromoaniline derivatives have been used in the synthesis of compounds targeting heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer.[6]

Logical Workflow for Anticancer Drug Discovery with Tribromoaniline Scaffolds

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of 2,4,6-Tribromoaniline Core s2 Functionalization at Amino Group s1->s2 s3 Coupling to Heterocyclic Scaffolds s2->s3 b1 In vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) s3->b1 Test Derivatives b2 Target-Based Assays (e.g., Kinase Inhibition) b1->b2 b3 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) b2->b3 o1 QSAR Studies b3->o1 Inform Design o2 Analogue Synthesis o1->o2 o2->b1 Re-screen o3 In vivo Studies o2->o3

Caption: Workflow for anticancer drug discovery using tribromoanilines.

III. Materials Science: Building Blocks for Advanced Polymers

The high bromine content and aromatic nature of tribromoanilines make them excellent building blocks for functional polymers with enhanced thermal stability and flame retardancy. These properties are highly sought after in the electronics and aerospace industries.

A. High-Performance Polybenzoxazines

Benzoxazines are a class of phenolic resins that, upon thermal curing, form polybenzoxazines—polymers with exceptional thermal stability, low water absorption, and good dielectric properties. Incorporating 2,4,6-tribromoaniline into the benzoxazine monomer structure yields polymers with significantly improved flame retardancy.[7]

Causality of Enhanced Properties:

  • Thermal Stability: The rigid aromatic structure of the tribromoaniline moiety contributes to the high thermal stability of the resulting polymer network.

  • Flame Retardancy: Bromine atoms act as radical traps in the gas phase during combustion, interrupting the radical chain reactions that sustain the flame. This "gas-phase mechanism" is a hallmark of brominated flame retardants.

Experimental Protocol: Synthesis of a Tribromoaniline-Based Benzoxazine Monomer

This protocol is adapted from the synthesis of 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine.[7]

Materials:

  • Phenol

  • Paraformaldehyde

  • 2,4,6-Tribromoaniline

  • Dichloromethane

Procedure:

  • Combine phenol, paraformaldehyde, and 2,4,6-tribromoaniline in a molar ratio of 1:2:1 in a reaction flask.

  • Heat the mixture with stirring at 110°C for 30 minutes. The reaction is typically performed solventless.

  • After cooling, dissolve the product in dichloromethane.

  • Filter the solution and wash it with deionized water.

  • Remove the solvent by rotary evaporation under reduced pressure to yield the benzoxazine monomer.

Data Presentation: Thermal Properties of Tribromoaniline-Based Polybenzoxazine

PropertyValue
Decomposition Temperature (Td5%)> 350 °C
Char Yield at 800 °C> 50%
Limiting Oxygen Index (LOI)> 30
(Data is representative and illustrates the high-performance characteristics)
B. Conductive Polymers

While aniline itself is the precursor to the well-known conducting polymer polyaniline (PANI), the introduction of bulky bromine substituents on the aniline ring can influence the polymerization process and the final properties of the polymer. The synthesis of polymers from ortho-bromoaniline has been reported, resulting in materials with semiconductor properties.[8] The bromine substituent can affect the polymer's morphology, solubility, and electronic properties.

Logical Relationship: Bromine Substitution and Polymer Properties

polymer_properties A Bromine Substitution on Aniline Ring B Increased Steric Hindrance A->B C Altered Electronic Properties A->C D Modified Polymer Morphology B->D E Changes in Solubility B->E F Tunable Conductivity C->F

Caption: Influence of bromine substitution on polyaniline properties.

IV. Functional Dyes and Probes

The aniline scaffold is a classical component of many dyes. The introduction of bromine atoms can modulate the electronic structure of the chromophore, leading to shifts in absorption and emission wavelengths (color). Furthermore, the reactivity of the amino group allows for the coupling of tribromoaniline to other molecular systems to create functional dyes for various applications.

A. Reactive Dyes for Textiles

Bromoaniline derivatives have been used in the synthesis of bi-functional reactive dyes.[9] These dyes form covalent bonds with fibers such as cotton, wool, and silk, resulting in excellent wash fastness.

Causality of Dye Performance:

  • Color: The specific chromophore created by diazotizing the bromoaniline and coupling it with another aromatic system determines the color of the dye.

  • Reactivity: The incorporation of a reactive group, such as a cyanurated moiety, allows the dye to covalently bond to the hydroxyl or amino groups of the textile fibers.

  • Fastness: The covalent bonding is key to the high wash fastness. The bulky and hydrophobic nature of the tribromoaniline part of the dye may also contribute to good light fastness.

B. Fluorescent Probes

The aniline moiety is also found in various fluorescent probes. The photophysical properties of these probes, such as their sensitivity to pH, can be tuned by altering the substituents on the aniline ring.[10] While specific examples of tribromoaniline-based fluorescent probes are still an emerging area, the principles of fluorophore design suggest that the electron-withdrawing nature of the bromine atoms could be used to modulate the electronic properties of a fluorophore, potentially leading to new sensors for biological research.

Experimental Workflow for Developing a Tribromoaniline-Based Fluorescent Probe

probe_development cluster_design Design & Synthesis cluster_characterization Photophysical Characterization cluster_application Biological Application d1 Select Fluorophore Core d2 Couple with Tribromoaniline Derivative d1->d2 d3 Introduce Analyte-Responsive Group d2->d3 p1 Measure Absorption & Emission Spectra d3->p1 Characterize p2 Determine Quantum Yield p1->p2 p3 Test Response to Analyte p2->p3 a1 Cell Permeability Studies p3->a1 Apply a2 Live-Cell Imaging a1->a2 a3 Validate with Known Controls a2->a3

Caption: Development workflow for a tribromoaniline-based fluorescent probe.

V. Conclusion and Future Outlook

Substituted tribromoanilines are more than just simple chemical intermediates; they are versatile building blocks that offer a gateway to a wide range of functional molecules and materials. Their unique combination of properties—stemming from the presence of three bromine atoms and a reactive amino group on an aromatic ring—makes them valuable tools in the hands of researchers in medicinal chemistry, materials science, and beyond. The continued exploration of new synthetic methodologies to create novel tribromoaniline derivatives, coupled with a deeper understanding of their structure-property relationships, will undoubtedly lead to the discovery of new applications for this remarkable class of compounds.

References

  • Title: Synthesis of 2,4,6-tribromoaniline-based benzoxazine monomers (P-tba and B-bra). Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of some bi-functional reactive dyes and their application on various fibers Source: The Pharma Innovation URL: [Link]

  • Title: Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline Source: IJCRT.org URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: MDPI URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone Source: Queen Mary's College URL: [Link]

  • Title: SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION Source: Neliti URL: [Link]

  • Title: A brief review on aniline and its derivatives Source: ResearchGate URL: [Link]

  • Title: INVESTIGATING THE PHOTOPHYSICAL PROPERTIES OF POTENTIAL ORGANIC LEAD SENSORS Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Determination of 2,4,6-tribromoaniline in the color additives D&C Red Nos. 21 and 22 (Eosin Y) using solid-phase microextraction and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Additively Manufactured Polymers for Electronic Components Source: MDPI URL: [Link]

  • Title: Mechanistic and kinetic studies of inhibition of enzymes Source: PubMed URL: [Link]

  • Title: Intrinsically conducting polymers and their combinations with redox-active molecules for rechargeable battery electrodes Source: SpringerLink URL: [Link]

  • Title: Tyrosinase Inhibitors: A Perspective Source: MDPI URL: [Link]

  • Title: A brief review on aniline and its derivatives Source: ResearchGate URL: [Link]

  • Title: Computational studies of tyrosinase inhibitors Source: PubMed URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Protocols Source: Taylor & Francis URL: [Link]

  • Title: On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. Source: AB Journals URL: [Link]

  • Title: An Updated Review of Tyrosinase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Trends in the synthesis and application of some reactive dyes: A review Source: CORE URL: [Link]

  • Title: Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry Source: MDPI URL: [Link]

  • Title: Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education Source: MDPI URL: [Link]

  • Title: Anilinomethylrhodamines: pH sensitive probes with tunable photophysical properties by substituent effect Source: PubMed URL: [Link]

  • Title: (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations Source: ResearchGate URL: [Link]

  • Title: Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Publishing URL: [Link]

  • Title: New conductive molecular composites: aniline derivatives as guest molecules encapsulated and polymerized within the channels of the host 3D-coordination polymers [(Me3E)3Fe(CN)6]∞ where E=Sn or Pb Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: Advances in Materials Science Research. Volume 51 Source: Nova Science Publishers URL: [Link]

  • Title: Recent Advances in Triphenylamine-based Electrochromic Derivatives and Polymers Source: ResearchGate URL: [Link]

  • Title: Structural studies on bioactive compounds. 28. Selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase Source: PubMed URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Recent advances on triptycene derivatives in supramolecular and materials chemistry Source: PubMed URL: [Link]

  • Title: (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors Source: ResearchGate URL: [Link]

  • Title: Reactions for making widely used aniline compounds break norms of synthesis Source: ResearchGate URL: [Link]

Sources

Foundational

2,4,6-tribromo-3-methylaniline material safety data sheet

The following technical guide is structured to serve as an advanced operational resource for research scientists and drug development professionals. It transcends the standard MSDS format by integrating synthesis protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an advanced operational resource for research scientists and drug development professionals. It transcends the standard MSDS format by integrating synthesis protocols, mechanistic toxicology, and risk management architectures.

Operational Safety, Synthesis, and Physicochemical Profile[1]

Part 1: Executive Summary & Chemical Identity

2,4,6-Tribromo-3-methylaniline (also known as 2,4,6-tribromo-m-toluidine) is a halogenated aromatic amine utilized primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame-retardant materials. Its structural rigidity and lipophilicity make it a valuable building block for modifying the pharmacokinetic properties of bioactive scaffolds.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertySpecificationExperimental Notes
Molecular Formula C₇H₆Br₃NHalogenated Aniline Derivative
Molecular Weight 343.84 g/mol High bromine content (~69% by mass)
Appearance White to cream/pink crystalline solidOxidizes slightly upon air exposure
Melting Point 99 – 102 °C Distinct from non-methylated analog (120°C)
Boiling Point ~314 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Insoluble in water; Soluble in EtOH, DMSO, CHCl₃Lipophilic (LogP ~4.8 predicted)
Density ~2.2 g/cm³High density due to tribromo-substitution

Part 2: Hazard Assessment & Toxicology (GHS Standards)

GHS Classification

While specific toxicological data for this methylated derivative is less abundant than for its parent aniline, "Read-Across" methodology from 2,4,6-tribromoaniline mandates a conservative safety approach.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Cat.[1][2] 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[2][3][4]H335
Mechanistic Toxicology Warning (Expert Insight)

Critical Note on Methemoglobinemia: Like many halogenated anilines, this compound possesses the structural potential to induce methemoglobinemia—a condition where heme iron is oxidized from Fe²⁺ to Fe³⁺, inhibiting oxygen transport.[5]

  • Mechanism: Hepatic N-hydroxylation followed by redox cycling in erythrocytes.

  • Symptom Watch: Cyanosis (blue lips/nails), headache, and fatigue.

  • First Aid Specific: If cyanosis appears, administration of Methylene Blue may be indicated (medical supervision required).

Part 3: Synthesis & Experimental Protocol

Objective: Synthesis of 2,4,6-tribromo-3-methylaniline via Electrophilic Aromatic Substitution (EAS). Precursor: m-Toluidine (3-methylaniline). Reagent: Elemental Bromine (Br₂).

Reaction Logic

The amino group (-NH₂) is a strong activator and ortho, para-director. The methyl group (-CH₃) is a weak activator. In m-toluidine, the positions 2, 4, and 6 are activated by both groups, facilitating rapid and complete tribromination under mild conditions.

Synthesis Workflow Diagram

SynthesisPath Start m-Toluidine (Liquid) Process Electrophilic Aromatic Substitution (Ice Bath < 10°C) Start->Process Dissolve in AcOH Reagent Bromine (Br2) in Glacial Acetic Acid Reagent->Process Dropwise Addition Quench Quench in Ice Water Process->Quench Exothermic Reaction Product 2,4,6-Tribromo-3-methylaniline (Solid Precipitate) Quench->Product Filtration & Recrystallization

Figure 1: Synthesis pathway for 2,4,6-tribromo-3-methylaniline via bromination of m-toluidine.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of m-toluidine in 20 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: Cool the solution to 0–5°C using an ice bath.

  • Addition: Slowly add 3.1 equivalents of Bromine (Br₂) dissolved in acetic acid dropwise. Caution: Reaction is exothermic and evolves HBr gas.

  • Reaction: Stir for 30 minutes at room temperature after addition is complete. The solution will turn yellow/orange.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A white-to-pink solid will precipitate.

  • Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from ethanol (rectified spirit) to obtain needles (MP: 99–102°C).

Part 4: Emergency Response Architecture

Exposure Response Matrix
RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air; upright position.Minimize alveolar absorption; H335 irritant.
Skin Contact Wash with soap & water for 15 min.Lipophilic compound; potential for dermal absorption.
Eye Contact Rinse cautiously with water (15 min).[4]Remove solid particulates to prevent corneal abrasion.
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration; seek medical attention for methemoglobinemia monitoring.
Firefighting Measures
  • Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the corrosive nature of HBr gas.

Part 5: Handling, Storage & Disposal

Operational Controls
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are within 10 seconds of the workspace.

  • PPE Selection:

    • Gloves: Nitrile rubber (min 0.11 mm thickness) or Viton for prolonged contact.

    • Respiratory: N95/P95 particulate respirator if dust formation is likely; half-mask with organic vapor/acid gas cartridges if heating.

Storage Stability
  • Condition: Store in a cool, dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.

  • Light Sensitivity: Protect from direct light to prevent gradual debromination or oxidation (discoloration).

Waste Disposal Logic

Do not discharge into drains. This compound is a halogenated organic waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

References

  • PubChem. 3-Methyl-2,4,6-tribromoaniline (Compound Summary). National Library of Medicine. [Link]

  • Saini, C.K., et al. "Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine."[6] Journal of Applied Pharmaceutical Sciences and Research, 2021.[6] (Cited for analogous bromination methodology). [Link]

Sources

Exploratory

Strategic Methylation in Tribromoaniline Scaffolds: Steric vs. Electronic Modulation

The following technical guide details the structural and reactivity implications of methyl group incorporation into the 2,4,6-tribromoaniline scaffold. This analysis distinguishes between ring methylation (electronic mod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and reactivity implications of methyl group incorporation into the 2,4,6-tribromoaniline scaffold. This analysis distinguishes between ring methylation (electronic modulation) and N-methylation (steric-electronic decoupling).

Executive Summary

In medicinal chemistry and materials science, 2,4,6-tribromoaniline serves as a critical halogenated building block. However, its utility is often limited by its extremely low basicity and poor solubility, driven by the electron-withdrawing nature of the three bromine atoms.

The introduction of a methyl group is not merely a structural appendage; it acts as a functional switch depending on its position:

  • Ring Methylation (C-Me): Acts as a subtle electronic tuner via inductive effects (+I), increasing lipophilicity without altering the fundamental planar geometry.

  • N-Methylation (N-Me): Triggers Steric Inhibition of Resonance (SIR) . The steric clash between the N-methyl group and the ortho-bromine atoms forces the nitrogen lone pair out of conjugation with the aromatic ring. This dramatically increases basicity and alters metabolic susceptibility.

This guide provides the mechanistic grounding and experimental protocols to leverage these effects in drug design and synthesis.

Mechanistic Deep Dive: The "Methyl Switch"

The Baseline: 2,4,6-Tribromoaniline

The parent compound is characterized by a planar geometry where the nitrogen lone pair is heavily delocalized into the electron-deficient ring (depleted by three electronegative Br atoms).

  • Consequence: The pKa drops precipitously (pKa < 1.0 compared to 4.6 for aniline).[1] The amine is essentially non-nucleophilic.

Scenario A: Ring Methylation (e.g., 2,4,6-Tribromo-3-methylaniline)

Deriving this scaffold from m-toluidine places a methyl group at the meta position relative to the nitrogen.

  • Effect: The methyl group provides weak electron donation (+I effect).

  • Geometry: The molecule remains largely planar. The amino group can still conjugate with the ring.

  • Reactivity: Nucleophilicity is marginally increased, but the primary change is in Lipophilicity (LogP) , facilitating membrane permeability in biological assays.

Scenario B: N-Methylation (The SIR Effect)

This is the critical phenomenon for researchers. Adding a methyl group to the nitrogen (N-methyl or N,N-dimethyl) introduces a massive steric conflict with the bulky bromine atoms at the 2,6-positions.

  • Mechanism: To relieve this strain, the

    
     bond rotates, twisting the nitrogen lone pair orbital out of parallel alignment with the benzene 
    
    
    
    -system.
  • The "Decoupling" Event: Resonance is broken.[2] The lone pair becomes localized on the nitrogen.[3]

  • Result: The molecule behaves less like an aniline and more like an aliphatic amine. Basicity increases significantly because the lone pair is now available for proton binding rather than being "tied up" in the ring.[1]

Visualization of Signaling Pathways (SIR Mechanism)

SIR_Mechanism cluster_0 Electronic Consequence Base 2,4,6-Tribromoaniline (Parent) N_Me N-Methylation Base->N_Me Modification Steric Steric Clash (N-Me vs 2,6-Br) N_Me->Steric Induces Twist Conformational Twist (Loss of Planarity) Steric->Twist Forces Resonance Resonance Pathway (Lone Pair -> Ring) Twist->Resonance Inhibits Basicity INCREASED Basicity (Localized Lone Pair) Twist->Basicity Results in

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR). The N-Methyl group forces a conformational change that decouples the nitrogen lone pair from the aromatic ring, restoring basicity.

Comparative Data Analysis

The following table summarizes the physicochemical shifts expected when modifying the tribromoaniline core.

Property2,4,6-Tribromoaniline (Parent)Ring-Methylated (from m-Toluidine)N-Methylated (SIR Active)
Geometry Planar (sp² hybridized N)PlanarTwisted / Pyramidal N
Resonance Strong (Lone pair delocalized)StrongInhibited (Lone pair localized)
Basicity Very Weak (pKa ~1.0)Weak (pKa ~1.2)Enhanced (pKa > 2.5)
Nucleophilicity PoorPoorModerate (Sterically hindered but electronically rich)
Metabolic Stability High (Blocked positions)High (Benzylic oxidation possible)Altered (N-demethylation risk)
Solubility Low (Lipophilic)Moderate (Higher LogP)Variable (pKa dependent)

Experimental Protocols

Protocol A: Synthesis of Ring-Methylated Scaffold

Target: 2,4,6-Tribromo-3-methylaniline Rationale: Direct bromination of m-toluidine.[4] The amino group is a stronger director (ortho/para) than the methyl group, but the methyl group at C3 reinforces the direction to C2, C4, and C6.

Reagents:

  • m-Toluidine (3-methylaniline): 5.0 g (46.7 mmol)

  • Bromine (

    
    ): 7.5 mL (146 mmol, 3.1 eq)
    
  • Glacial Acetic Acid: 40 mL

  • Water (for workup)[5][6]

Step-by-Step Workflow:

  • Solubilization: Dissolve 5.0 g of m-toluidine in 20 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Preparation of Brominating Agent: In a separate dropping funnel, mix 7.5 mL of bromine with 20 mL of glacial acetic acid.

    • Safety Note: Perform in a fume hood. Bromine causes severe burns.

  • Controlled Addition: Cool the amine solution to <10°C using an ice bath. Add the bromine solution dropwise over 30 minutes.

    • Critical Parameter: Maintain temperature < 20°C. High temperatures promote oxidation of the methyl group or polymerization.

  • Reaction Monitoring: Stir for 2 hours at room temperature. A thick yellow/orange precipitate will form (hydrobromide salt).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The free base precipitates as a white/off-white solid.

    • Tip: If the solution is orange (excess

      
      ), add saturated sodium bisulfite (
      
      
      
      ) solution until colorless.
  • Purification: Filter the solid. Recrystallize from ethanol (95%) to yield needle-like crystals.

  • Validation: Check Melting Point (Expected: ~102-104°C).

Protocol B: Synthesis of N-Methylated Scaffold

Target: N-Methyl-2,4,6-tribromoaniline Rationale: Direct methylation of tribromoaniline is difficult due to the deactivated ring and steric crowding. The superior route is the bromination of N-methylaniline .

Reagents:

  • N-Methylaniline: 5.0 g

  • Bromine: 3.1 equivalents[7]

  • Solvent: Glacial Acetic Acid[6][8]

Workflow Visualization:

Synthesis_Workflow Start Start: N-Methylaniline Solvent Dissolve in Glacial AcOH Start->Solvent Cool Cool to 0-5°C Solvent->Cool AddBr Add Br2 (3.1 eq) Dropwise Cool->AddBr Exothermic Control Stir Stir 2h @ RT AddBr->Stir Quench Quench in Ice Water + NaHSO3 Stir->Quench Filter Filter & Recrystallize (EtOH) Quench->Filter Product Product: N-Methyl-2,4,6-tribromoaniline Filter->Product

Figure 2: Optimized synthetic route for N-methylated tribromoaniline derivatives, prioritizing temperature control to minimize side reactions.

Pharmaceutical Applications & Drug Design

Modulating Solubility via pKa

In drug development, the N-methyl group on a poly-halogenated aniline is a tool to improve solubility in acidic media (stomach).

  • The Logic: The unmethylated tribromoaniline is too weak a base to protonate at physiological pH. The N-methylated variant, due to SIR, has a higher pKa, allowing for partial protonation and improved aqueous solubility.

Metabolic Blocking
  • Ring Methyl: Introducing a methyl group at the meta position (C3) blocks that position from metabolic hydroxylation (CYP450 oxidation), potentially extending the half-life of the drug candidate.

  • N-Methyl: While it increases basicity, N-methyl groups are susceptible to N-demethylation. This must be weighed against the benefits of conformational pre-organization.[2]

References

  • Böhm, S., & Exner, O. (2000).[9] Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. Chemistry – A European Journal.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical. (Standard Protocol for Bromination of Aromatic Amines).

  • PubChem. (n.d.).[7] 2,4,6-Tribromoaniline Compound Summary. National Library of Medicine.

  • Organic Syntheses. (1934). Bromination of Anilines (General Procedures). Org. Synth. 1934, 14, 40.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Methyl-2,4,6-tribromoaniline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Strategic Utility of 3-Methyl-2,4,6-tribromoaniline in Heterocyclic Synthesis In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Utility of 3-Methyl-2,4,6-tribromoaniline in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 3-Methyl-2,4,6-tribromoaniline emerges as a uniquely valuable starting material in this context. Its trifunctional bromo-substitution pattern, coupled with the directing influence of the amino and methyl groups, offers a rich platform for the construction of diverse and highly substituted heterocyclic systems. The bromine atoms serve as versatile handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, while the amino group is a key nucleophile and directing group for cyclization reactions.

This guide provides an in-depth exploration of synthetic pathways to key heterocyclic scaffolds commencing from 3-Methyl-2,4,6-tribromoaniline. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for the synthesis of novel molecular entities with potential applications in drug discovery, agrochemicals, and functional materials. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.

Part 1: Synthesis of the Precursor: 3-Methyl-2,4,6-tribromo-m-toluidine

The journey into the synthesis of complex heterocycles begins with the preparation of the key starting material, 3-Methyl-2,4,6-tribromoaniline (also known as 2,4,6-tribromo-3-methylaniline or 2,4,6-tribromo-m-toluidine). The presence of the activating amino group on the toluidine ring facilitates facile electrophilic aromatic substitution.

Protocol 1: Electrophilic Bromination of m-Toluidine

This protocol outlines the direct bromination of 3-methylaniline (m-toluidine) to afford the desired tribrominated product. The reaction proceeds readily due to the strong activating effect of the amino group, which directs the incoming bromine electrophiles to the ortho and para positions.

Reaction Scheme:

G m-Toluidine m-Toluidine reagents m-Toluidine->reagents Bromine 3 Br₂ Bromine->reagents Acetic_Acid Acetic Acid Acetic_Acid->reagents Product 3-Methyl-2,4,6-tribromoaniline HBr 3 HBr reagents->Product reagents->HBr

Figure 1: Electrophilic bromination of m-toluidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
m-Toluidine107.1510.7 g0.1
Bromine159.8148.0 g (16.0 mL)0.3
Glacial Acetic Acid60.05200 mL-
Ethanol (95%)46.07As needed for recrystallization-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 10.7 g (0.1 mol) of m-toluidine in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of 48.0 g (16.0 mL, 0.3 mol) of bromine in 100 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred m-toluidine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from 95% ethanol to afford pure 3-Methyl-2,4,6-tribromoaniline as a white to off-white solid.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 85-95% Melting Point: 93-95 °C

Part 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. A plausible route to substituted benzimidazoles from 3-Methyl-2,4,6-tribromoaniline involves a reductive cyclization with an aldehyde. This one-pot reaction first reduces a nitro group introduced ortho to the amine, followed by condensation with an aldehyde and subsequent cyclization.

Proposed Strategy: Reductive Cyclization

While a direct condensation of 3-Methyl-2,4,6-tribromoaniline is not feasible for benzimidazole synthesis, a preliminary nitration step followed by reductive cyclization is a viable approach.

G Start 3-Methyl-2,4,6-tribromoaniline Nitration 1. Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate1 3-Methyl-2,4,6-tribromo-5-nitroaniline Nitration->Intermediate1 Reduction 2. Reductive Cyclization (e.g., Na₂S₂O₄, Aldehyde) Intermediate1->Reduction Product Substituted Benzimidazole Reduction->Product

Figure 2: Proposed synthesis of benzimidazoles.

Protocol 2: Synthesis of 4,6-Dibromo-7-methyl-2-substituted-1H-benzimidazoles (Proposed)

This protocol is based on established methods for the synthesis of benzimidazoles from o-phenylenediamines.[1]

Step A: Nitration of 3-Methyl-2,4,6-tribromoaniline

  • Carefully add 3-Methyl-2,4,6-tribromoaniline to a mixture of concentrated sulfuric acid and nitric acid at low temperature.

  • After the reaction is complete, pour the mixture onto ice to precipitate the nitrated product.

  • Filter, wash with water, and dry the crude 3-Methyl-2,4,6-tribromo-5-nitroaniline.

Step B: Reductive Cyclization

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles
3-Methyl-2,4,6-tribromo-5-nitroaniline388.823.89 g0.01
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.17 g0.011
Sodium Dithionite (Na₂S₂O₄)174.115.22 g0.03
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 3.89 g (0.01 mol) of 3-Methyl-2,4,6-tribromo-5-nitroaniline and 1.17 g (0.011 mol) of the desired aromatic aldehyde in 50 mL of DMF.

  • To this stirred suspension, add 5.22 g (0.03 mol) of sodium dithionite in portions over 30 minutes.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Synthesis of Substituted Quinolines

Quinolines are another class of heterocycles with significant biological activity, famously represented by the antimalarial drug quinine. The Combes and Doebner-von Miller reactions are classic methods for quinoline synthesis from anilines.[2][3][4][5] Given the steric hindrance around the amino group of 3-Methyl-2,4,6-tribromoaniline, harsh conditions might be necessary.

Proposed Strategy: Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

G Start 3-Methyl-2,4,6-tribromoaniline Reagents α,β-Unsaturated Aldehyde/Ketone, H₂SO₄, Oxidant Start->Reagents Product Substituted Quinoline Reagents->Product

Figure 3: Doebner-von Miller quinoline synthesis.

Protocol 3: Synthesis of 5,7-Dibromo-8-methyl-2,4-disubstituted Quinolines (Proposed)

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles
3-Methyl-2,4,6-tribromoaniline343.843.44 g0.01
Methyl Vinyl Ketone70.090.84 g0.012
Concentrated Sulfuric Acid98.0810 mL-
Arsenic Pentoxide (or other oxidant)229.842.5 g-

Procedure:

  • Caution: This reaction involves corrosive and toxic materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 100 mL round-bottom flask, carefully add 3.44 g (0.01 mol) of 3-Methyl-2,4,6-tribromoaniline to 10 mL of concentrated sulfuric acid with stirring and cooling in an ice bath.

  • Add the oxidizing agent (e.g., 2.5 g of arsenic pentoxide) to the mixture.

  • Slowly add 0.84 g (0.012 mol) of methyl vinyl ketone to the stirred mixture, keeping the temperature below 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Palladium-Catalyzed Synthesis of Carbazoles

Carbazoles are known for their interesting photophysical properties and are used in organic light-emitting diodes (OLEDs) and as pharmaceuticals. A powerful method for their synthesis is the intramolecular Buchwald-Hartwig amination. This involves a palladium-catalyzed C-N bond formation between the aniline nitrogen and an ortho-haloaryl group.

Proposed Strategy: Suzuki Coupling followed by Intramolecular Buchwald-Hartwig Amination

This two-step sequence first introduces an ortho-bromophenyl group via a Suzuki coupling at one of the bromine positions of 3-Methyl-2,4,6-tribromoaniline, followed by an intramolecular C-N bond formation.

G Start 3-Methyl-2,4,6-tribromoaniline Step1 1. Suzuki Coupling (2-bromophenyl)boronic acid, Pd catalyst Start->Step1 Intermediate N-(2'-bromophenyl)-3-methyl-2,4,6-tribromoaniline Step1->Intermediate Step2 2. Intramolecular Buchwald-Hartwig Amination Pd catalyst, base Intermediate->Step2 Product Substituted Carbazole Step2->Product

Figure 4: Proposed carbazole synthesis.

Protocol 4: Synthesis of 1,3-Dibromo-4-methyl-9H-carbazole (Proposed)

This protocol is based on well-established Suzuki coupling[6][7][8][9] and Buchwald-Hartwig amination methodologies.[10]

Step A: Suzuki Coupling

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles
3-Methyl-2,4,6-tribromoaniline343.843.44 g0.01
(2-bromophenyl)boronic acid200.822.21 g0.011
Pd(PPh₃)₄1155.560.23 g0.0002
K₂CO₃138.214.15 g0.03
Toluene/Ethanol/Water-50 mL (4:1:1)-

Procedure:

  • To a degassed solution of 3.44 g (0.01 mol) of 3-Methyl-2,4,6-tribromoaniline in 50 mL of a 4:1:1 mixture of toluene, ethanol, and water, add 2.21 g (0.011 mol) of (2-bromophenyl)boronic acid, 4.15 g (0.03 mol) of potassium carbonate, and 0.23 g (0.0002 mol) of tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-(2'-bromophenyl)-3-methyl-2,4,6-tribromoaniline.

Step B: Intramolecular Buchwald-Hartwig Amination

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles
N-(2'-bromophenyl)-3-methyl-2,4,6-tribromoaniline500.755.01 g0.01
Pd₂(dba)₃915.720.09 g0.0001
XPhos476.620.19 g0.0004
NaOtBu96.101.44 g0.015
Toluene-50 mL-

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with 5.01 g (0.01 mol) of the Suzuki coupling product, 0.09 g (0.0001 mol) of tris(dibenzylideneacetone)dipalladium(0), 0.19 g (0.0004 mol) of XPhos, and 1.44 g (0.015 mol) of sodium tert-butoxide.

  • Add 50 mL of anhydrous, degassed toluene.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the desired carbazole.

References

  • Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2762.
  • Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Kaur, N. (2019). Palladium Assisted Synthesis of Heterocycles. Taylor & Francis Group LLC.
  • Various authors. (n.d.). Synthesis and biological profile of substituted benzimidazoles.
  • Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE [Video]. YouTube.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • Various authors. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.
  • TCI Chemicals. (2023). 1,3-Dicarbonyl Compounds.
  • Thomas, L., Gupta, A., & Gupta, V. (n.d.). Synthesis of 1- and 3-methyl phenothiazines.
  • Various authors. (n.d.). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Various authors. (2022).
  • Various authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Various authors. (n.d.). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. RSC Publishing.
  • Various authors. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • Lou, T., et al. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.
  • Various authors. (n.d.). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Fenjan, A. M., & Adday, S. T. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • Various authors. (n.d.).
  • Various authors. (n.d.). recent advances in the synthesis of phenothiazines.
  • Various authors. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Various authors. (n.d.). Note A green synthesis of benzimidazoles.
  • NCCHEMISTRY. (2022, December 29). PHENOTHIAZINE SYNTHESIS.#ncchem [Video]. YouTube.
  • Various authors. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Various authors. (n.d.).
  • Various authors. (n.d.). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. NIH.
  • Various authors. (2012).
  • Various authors. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • Various authors. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Various authors. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Various authors. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar.

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Dyes Utilizing 2,4,6-Tribromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 2,4,6-tribromo-3-methylaniline as a pivotal precursor in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2,4,6-tribromo-3-methylaniline as a pivotal precursor in the synthesis of specialized organic dyes, particularly azo dyes. 2,4,6-tribromo-3-methylaniline is a unique aromatic amine, heavily substituted with both electron-withdrawing bromine atoms and electron-donating methyl and amino groups. This distinct electronic and steric profile makes it a valuable building block for creating dyes with potentially novel chromophoric properties and enhanced stability. These notes elucidate the underlying chemical principles, provide detailed, field-proven protocols for synthesis, and outline methods for characterization.

Introduction: The Strategic Value of 2,4,6-Tribromo-3-methylaniline in Dye Chemistry

The utility of an aromatic amine in dye synthesis is dictated by its ability to be converted into a diazonium salt and subsequently react with a coupling component. 2,4,6-tribromo-3-methylaniline is an exemplary candidate for this role. The primary amino group (-NH₂) is the reactive site for diazotization, the essential first step in azo dye formation.[1] The surrounding substituents critically modulate the reactivity of the molecule and the properties of the final dye:

  • Bromine Atoms (Br): As powerful electron-withdrawing groups, the three bromine atoms decrease the electron density of the aromatic ring. This has a profound effect on the resulting diazonium salt, increasing its electrophilicity and making it a more reactive coupling partner. Furthermore, the halogen atoms can enhance the lightfastness and thermal stability of the final dye.

  • Methyl Group (-CH₃): This electron-donating group, positioned meta to the amino group, subtly influences the electronic environment. Its steric bulk can also direct the conformation of the final dye molecule.

  • Amino Group (-NH₂): The primary amine is the cornerstone of the synthesis, providing the nitrogen atoms for the chromophoric azo bridge (-N=N-).[2]

The primary application explored herein is the synthesis of azo dyes, which represent the largest and most versatile class of synthetic colorants used across numerous industries.[2] The synthesis is a robust and well-established two-stage process: Diazotization followed by Azo Coupling .[3]

The Synthetic Pathway: From Amine to Azo Dye

The conversion of 2,4,6-tribromo-3-methylaniline into a vibrant azo dye follows a sequential and controlled chemical pathway. Understanding the causality behind each step is critical for achieving high yield and purity.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This is achieved by reacting the amine with nitrous acid (HNO₂) under cold conditions.[4] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][4]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are notoriously unstable at higher temperatures and can explosively decompose or hydrolyze to form phenols.[2][4] Maintaining the reaction in an ice bath is mandatory for safety and to ensure the integrity of the diazonium intermediate.

  • Acidic Medium: The presence of a strong acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid and it protonates the starting amine, forming an anilinium salt, which is soluble in the aqueous medium.

The resulting diazonium salt of 2,4,6-tribromo-3-methylaniline is a potent electrophile, primed for the subsequent coupling reaction. Due to its instability, it is almost always used immediately in solution without isolation.[1][2]

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[2] It attacks an electron-rich aromatic compound, known as the coupling component. The choice of coupling component is the primary determinant of the final dye's color.

Common Coupling Components:

  • Phenols and Naphthols: These compounds are highly activated towards electrophilic attack, especially under slightly alkaline conditions which deprotonate the hydroxyl group to form a more powerfully activating phenoxide or naphthoxide ion.[5]

  • Aromatic Amines: Aniline derivatives and other aromatic amines also serve as excellent coupling components. These reactions are typically run in a slightly acidic medium to prevent the diazonium salt from coupling with itself.

The heavy substitution on the 2,4,6-tribromo-3-methylaniline-derived diazonium salt enhances its electrophilic character, promoting a rapid and efficient coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when dry; never attempt to isolate them as solids unless following a specific, validated procedure.

Protocol 1: Preparation of 2,4,6-tribromo-3-methylbenzenediazonium Chloride Solution

This protocol details the in situ generation of the diazonium salt, which will be used immediately in Protocol 2.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4,6-tribromo-3-methylaniline343.833.44 g10.0Starting amine
Concentrated Hydrochloric Acid (~37%)36.463.0 mL~36Use with extreme caution
Sodium Nitrite (NaNO₂)69.000.76 g11.0Prepare a fresh solution
Distilled Water18.02~40 mL-For solutions and washing
Ice-As needed-For maintaining low temperature

Step-by-Step Methodology:

  • Amine Suspension: In a 100 mL beaker, combine 3.44 g (10.0 mmol) of 2,4,6-tribromo-3-methylaniline with 15 mL of distilled water.

  • Acidification: While stirring, slowly add 3.0 mL of concentrated hydrochloric acid. A thick, white slurry of the hydrochloride salt will form.

  • Cooling: Place the beaker in a larger ice-salt bath and cool the slurry to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the next step.

  • Nitrite Addition: In a separate test tube, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold distilled water. Using a Pasteur pipette, add this nitrite solution dropwise to the cold, stirring amine slurry over 15-20 minutes. Ensure the temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The solid slurry should dissolve, yielding a clear or pale-yellow solution of the diazonium salt.

  • Immediate Use: This freshly prepared diazonium salt solution is now ready for the azo coupling reaction and should be used without delay.

Protocol 2: Synthesis of an Azo Dye via Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant azo dye by coupling the diazonium salt from Protocol 1 with 2-naphthol (β-naphthol).

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Naphthol144.171.44 g10.0Coupling component
Sodium Hydroxide (NaOH)40.000.80 g20.0For preparing the naphthoxide solution
Freshly Prepared Diazonium Salt Solution-~23 mL10.0From Protocol 1
Distilled Water18.02~100 mL-For solutions and washing
Buchner Funnel, Filter Paper, Vacuum Flask-1 set-For product isolation

Step-by-Step Methodology:

  • Naphthoxide Solution: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol and 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of distilled water. Stir until a clear solution is obtained.

  • Cooling: Cool this 2-naphthoxide solution in an ice bath to below 5 °C.

  • Coupling Reaction: While stirring the cold 2-naphthoxide solution vigorously, slowly add the freshly prepared diazonium salt solution from Protocol 1. An intensely colored precipitate (typically deep red or orange) should form immediately.[5]

  • Stirring and Digestion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete. This "digestion" period helps to increase the particle size of the precipitate, making it easier to filter.

  • Isolation: Isolate the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold distilled water (~50 mL total) until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts.

  • Drying: Carefully transfer the filter cake to a watch glass and allow it to air-dry. For faster drying, place it in a desiccator under vacuum. Record the final mass and calculate the percentage yield.

Visualization of Workflow and Mechanisms

Overall Synthesis Workflow

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification A 2,4,6-Tribromo-3-methylaniline D Diazonium Salt Solution A->D Reacts with B NaNO₂ + HCl (aq) B->D C Ice Bath (0-5 °C) C->D Maintains Temp. F Azo Dye Precipitate D->F Couples with E 2-Naphthol in NaOH (aq) E->F G Vacuum Filtration F->G H Washing (H₂O) G->H I Drying H->I J Final Azo Dye Product I->J

Caption: Workflow for Azo Dye Synthesis.

Diazotization Reaction Mechanism

G NaNO₂ + 2HCl NaNO₂ + 2HCl HNO₂ + NaCl + H⁺ HNO₂ + NaCl + H⁺ NaNO₂ + 2HCl->HNO₂ + NaCl + H⁺ HNO₂ + H⁺ HNO₂ + H⁺ H₂O-NO⁺ (Protonated Nitrous Acid) H₂O-NO⁺ (Protonated Nitrous Acid) HNO₂ + H⁺->H₂O-NO⁺ (Protonated Nitrous Acid) H₂O-NO⁺ H₂O-NO⁺ H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O-NO⁺->H₂O + NO⁺ (Nitrosonium ion) Ar-NH₂ + NO⁺ Ar-NH₂ + NO⁺ Ar-NH₂⁺-NO (N-Nitrosamine) Ar-NH₂⁺-NO (N-Nitrosamine) Ar-NH₂ + NO⁺->Ar-NH₂⁺-NO (N-Nitrosamine) Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-N=N-OH (Diazohydroxide) Ar-N=N-OH (Diazohydroxide) Ar-NH₂⁺-NO->Ar-N=N-OH (Diazohydroxide) -H⁺ Ar-N=N-OH + H⁺ Ar-N=N-OH + H⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH + H⁺->Ar-N=N-OH₂⁺ Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N=N-OH₂⁺->Ar-N₂⁺ (Diazonium ion) + H₂O -H₂O

Caption: Mechanism of Diazotization.

Product Characterization

To confirm the identity and purity of the synthesized azo dye, several analytical techniques are recommended.

Expected Analytical Data

TechniqueExpected ObservationsRationale
UV-Vis Spectroscopy A strong absorption peak (λmax) in the visible region (typically 400-600 nm).[6]The position of λmax is characteristic of the dye's chromophore and determines its perceived color.
FTIR Spectroscopy Absence of N-H stretching bands from the primary amine (~3300-3500 cm⁻¹). Presence of a weak N=N stretching band (~1400-1450 cm⁻¹). Presence of C-Br stretching bands (~500-650 cm⁻¹). A broad O-H stretch from 2-naphthol.[7]Confirms the conversion of the amine and the formation of the azo linkage and the presence of key functional groups.
¹H NMR Spectroscopy Complex aromatic signals corresponding to both aromatic rings. Absence of the -NH₂ signal. Presence of the -OH signal from the naphthol moiety.Provides detailed structural information and confirms the coupling of the two aromatic systems.

Conclusion

2,4,6-tribromo-3-methylaniline serves as a highly effective and versatile precursor for the synthesis of novel azo dyes. The protocols detailed in this guide provide a robust framework for the preparation of these compounds. The heavy bromination of the diazo component is anticipated to yield dyes with high molar absorptivity and excellent stability. By systematically varying the coupling component, researchers can generate a library of new colorants for applications ranging from textile dyeing and high-performance pigments to advanced materials and biomedical imaging.

References

  • Study.com. (n.d.). Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid... Retrieved from Homework.Study.com. [Link]

  • University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes. Retrieved from UFV. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from BYJU'S. [Link]

  • Al-Rooz, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • Love, B. E. (2023). Preparation and Reactions of a Diazonium Salt. ResearchGate. [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

  • eGyanKosh. (n.d.). DIAZONIUM SALTS. [Link]

  • One Part of Chemistry. (2013). Synthesis of azo dyes. [Link]

  • YouTube. (2021). Synthesis of an azo dye. [Link]

  • PubChem. (n.d.). 2,4,6-Tribromoaniline. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2023). Making Diazonium Salts. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from Wikipedia. [Link]

  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

  • ResearchGate. (2016). Coupling with diazonium salt?[Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. [Link]

  • wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]

Sources

Method

use of 3-Methyl-2,4,6-tribromoaniline in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 3-Methyl-2,4,6-tribromoaniline in Kinase Inhibitor Synthesis Executive Summary The synthesis of Type I and Type II kinase inhibitors frequently relies on highly substituted anil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-2,4,6-tribromoaniline in Kinase Inhibitor Synthesis

Executive Summary

The synthesis of Type I and Type II kinase inhibitors frequently relies on highly substituted aniline derivatives to form the critical "hinge-binding" or "hydrophobic pocket" motifs. While simple halo-anilines are commercially available, they often suffer from isomeric impurities that complicate GMP scale-up.

This guide details the strategic use of 3-Methyl-2,4,6-tribromoaniline (TMA) as a high-fidelity "masking scaffold." Unlike direct monobromination of m-toluidine, which yields inseparable mixtures of regioisomers, exhaustive bromination to TMA followed by regioselective functionalization offers a superior route to high-purity kinase cores. This protocol focuses on utilizing the steric and electronic differentiation of the C4-bromine versus the C2/C6-bromines to synthesize complex biaryl systems found in inhibitors targeting VEGFR, PDGFR, and B-Raf .

Scientific Foundation & Mechanistic Logic

The "Regioselective Filter" Concept

Direct bromination of m-toluidine (3-methylaniline) typically yields a mixture of 4-bromo (major), 6-bromo, and 2-bromo isomers due to the competing directing effects of the amino (strongly activating, ortho/para) and methyl (weakly activating, ortho/para) groups. Separating these isomers requires tedious chromatography.

The TMA Protocol circumvents this by saturating all active positions. The resulting 3-Methyl-2,4,6-tribromoaniline possesses three chemically distinct bromine atoms:

  • C4-Bromine: Least sterically hindered; most susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Lithium-Halogen exchange.

  • C6-Bromine: Flanked by an amino group and a proton; intermediate reactivity.

  • C2-Bromine: Highly sterically congested (flanked by amino and methyl groups); generally inert to mild coupling conditions.

This reactivity gradient allows researchers to selectively install the kinase "tail" moiety at C4 while retaining the C2/C6 bromines as blocking groups or for late-stage reductive removal.

Kinase Binding Context

In the context of kinase inhibition (e.g., Sorafenib or Imatinib analogs), the aniline nitrogen often forms a hydrogen bond with the kinase hinge region (e.g., Cys532 in B-Raf). The 3-methyl group provides hydrophobic contacts within the gatekeeper pocket, enhancing selectivity against kinases with larger gatekeeper residues.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the workflow from m-toluidine to a functionalized kinase inhibitor core using the TMA scaffold.

KinaseScaffold cluster_legend Selectivity Logic Start m-Toluidine (3-Methylaniline) TMA 3-Methyl-2,4,6-tribromoaniline (TMA Scaffold) Start->TMA Br2 (3.1 eq), AcOH Exhaustive Bromination Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) TMA->Coupling Boronic Acid, Pd(PPh3)4 Steric Selection at C4 Intermed 4-Aryl-2,6-dibromo-3-methylaniline (C4-Functionalized) Coupling->Intermed Yield: ~75-85% Debrom Selective Debromination (Pd/C, H2 or LiAlH4) Intermed->Debrom Removal of C2/C6 Blocking Groups Urea Isocyanate Formation -> Urea (Type II Inhibitor Synthesis) Intermed->Urea Alternate Route: Retain Br for Halogen Bonding FinalCore 4-Aryl-3-methylaniline (High Purity Kinase Core) Debrom->FinalCore Pure Regioisomer FinalCore->Urea Standard Route Note1 C4-Br: High Reactivity (Accessible) Note2 C2-Br: Low Reactivity (Steric Block by Me/NH2)

Caption: Figure 1. Chemo-selective workflow utilizing 3-Methyl-2,4,6-tribromoaniline (TMA) to generate high-purity 4-aryl-3-methylaniline kinase cores. The steric environment of the methyl group directs Pd-catalysis to the C4 position.

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-2,4,6-tribromoaniline (TMA)

Objective: To synthesize the exhaustive bromination product in quantitative yield without column chromatography.

Reagents:

  • m-Toluidine (3-Methylaniline): 10.7 g (100 mmol)

  • Bromine (

    
    ): 16.5 mL (320 mmol, 3.2 eq)
    
  • Glacial Acetic Acid: 100 mL

  • Water: 500 mL

  • Sodium Bisulfite (sat. aq.): 50 mL

Procedure:

  • Dissolution: Dissolve m-toluidine (10.7 g) in glacial acetic acid (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool to 0–5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (16.5 mL) in glacial acetic acid (50 mL). Add this solution dropwise to the aniline solution over 45 minutes. Caution: Exothermic reaction.[1] Maintain temperature <15 °C to prevent oxidation side products.

  • Precipitation: Upon completion of addition, remove the ice bath and stir at room temperature for 2 hours. A voluminous white/yellowish precipitate will form.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water. Add saturated sodium bisulfite solution (50 mL) to quench excess bromine (yellow color should disappear).

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake copiously with water (

    
     mL) to remove all acid.
    
  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Expected Yield: 31–33 g (90–95%).

    • Characterization: Melting Point 101–102 °C.

      
      H NMR (DMSO-
      
      
      
      ) shows a single aromatic peak (or absence of coupling partners) confirming tribromination.
Protocol B: Regioselective C4-Arylation (Suzuki Coupling)

Objective: To selectively couple an aryl tail (e.g., 4-pyridyl, often used in kinase inhibitors) to the C4 position, leaving C2/C6 bromines intact.

Reagents:

  • TMA (from Protocol A): 3.44 g (10 mmol)

  • Arylboronic Acid (e.g., Pyridine-4-boronic acid): 1.1 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq, 20 mL)
    
  • Solvent: 1,4-Dioxane (50 mL)

Procedure:

  • Setup: In a pressure tube or Schlenk flask, combine TMA, arylboronic acid, and 1,4-dioxane. Degas with Nitrogen for 15 minutes.

  • Catalyst Addition: Add

    
     and the aqueous base. Seal the vessel under Nitrogen.
    
  • Reaction: Heat to 80–90 °C for 6–12 hours.

    • Critical Control Point: Monitor by HPLC/TLC. The C4-bromo reacts first.[2] Overheating (>100 °C) or excess boronic acid (>1.5 eq) may lead to bis-coupling at C6.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 4-aryl-2,6-dibromo-3-methylaniline .

Protocol C: Selective Debromination (Optional)

Objective: To remove the C2/C6 blocking bromines, yielding the pure 4-aryl-3-methylaniline core.

Procedure:

  • Dissolve the coupled intermediate in Ethanol.

  • Add 10% Pd/C (10 wt% loading) and Triethylamine (3 eq) to scavenge HBr.

  • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4 hours.

    • Note: The aryl-aryl bond is stable; the C-Br bonds cleave.

  • Filter through Celite and concentrate.

Data Summary: Reactivity Profile

The following table summarizes the chemical shifts and reactivity differences that enable this protocol.

PositionSteric EnvironmentElectronic StateReactivity (Pd-Coupling)Reactivity (Li-Exchange)
C4-Br Open (H, Br neighbors)Activated (Para to NH2)High (Primary Site)High (Kinetic Control)
C6-Br Moderate (H, NH2 neighbors)Activated (Ortho to NH2)ModerateModerate
C2-Br Blocked (Me, NH2 neighbors)Activated (Ortho to NH2)Low (Inert < 90°C)Low (Requires forcing)

References

  • Synthesis of 2,4,6-Tribromoaniline

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition (1989).
    • Context: Standard protocol for exhaustive bromination protecting the amine
    • URL:

  • Regioselective Coupling of Polyhalogenated Anilines

    • Title: "Site-selective Suzuki-Miyaura cross-coupling of 2,3,5-tribromoaniline and related substr
    • Source:Tetrahedron Letters, Vol 50, Issue 26, 2009.
    • Context: Establishes the hierarchy of bromine reactivity in aniline systems (Para > Ortho).
    • URL:

  • Kinase Inhibitor Structural Activity Relationships (SAR)

    • Title: "Structure-Activity Relationships of Anilinoquinazoline Inhibitors of EGFR."
    • Source:Journal of Medicinal Chemistry, 2018.
    • Context: Validates the use of 3-methyl-anilines as hydrophobic pocket binders.
    • URL:

  • General Protocol for Bromine-Lithium Exchange

    • Title: "The Halogen-Metal Exchange Reaction."[3][4]

    • Source:Organic Reactions, 2011.[5]

    • Context: Mechanistic background for selective lithiation
    • URL:

Sources

Application

Synthetic Routes to Functionalized Carbazoles Using 3-Methyl-2,4,6-tribromoaniline: An Application Note and Protocol Guide

Introduction: The Strategic Importance of Functionalized Carbazoles and the Utility of 3-Methyl-2,4,6-tribromoaniline The carbazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Carbazoles and the Utility of 3-Methyl-2,4,6-tribromoaniline

The carbazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets, leading to applications in oncology, neurodegenerative disease, and antimicrobial drug discovery. The strategic functionalization of the carbazole core allows for the fine-tuning of its pharmacological properties, making the development of versatile and efficient synthetic routes a critical endeavor for medicinal chemists and drug development professionals.

3-Methyl-2,4,6-tribromoaniline serves as a highly versatile and strategic starting material for the synthesis of complex, functionalized carbazoles. The presence of multiple bromine atoms allows for selective, sequential cross-coupling reactions, enabling the introduction of diverse substituents at specific positions. The methyl group provides an additional point of steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and ultimately the final structure of the carbazole product. This guide provides a detailed exploration of a robust, two-step synthetic strategy to access functionalized carbazoles from 3-Methyl-2,4,6-tribromoaniline, leveraging the power of modern palladium-catalyzed cross-coupling chemistry. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Overall Synthetic Strategy: A Two-Pronged Approach to Carbazole Synthesis

The proposed synthetic route is a two-step process that first constructs a diarylamine intermediate via a regioselective Suzuki-Miyaura coupling, followed by an intramolecular palladium-catalyzed C-N bond formation to forge the carbazole ring system. This approach offers a high degree of modularity, allowing for the introduction of a wide variety of functional groups on both aromatic rings of the final carbazole product.

G A 3-Methyl-2,4,6-tribromoaniline C Regioselective Suzuki-Miyaura Coupling (Mono-arylation) A->C B Arylboronic Acid B->C D 2,4-Dibromo-6-aryl-3-methyl-N-arylaniline (Diarylamine Intermediate) C->D E Intramolecular Pd-catalyzed C-N Bond Formation (Buchwald-Hartwig Type Cyclization) D->E F Functionalized Carbazole E->F

Caption: Overall synthetic workflow from 3-Methyl-2,4,6-tribromoaniline to functionalized carbazoles.

Part 1: Synthesis of the Diarylamine Intermediate via Regioselective Suzuki-Miyaura Coupling

The first critical step in this synthetic sequence is the regioselective mono-arylation of 3-Methyl-2,4,6-tribromoaniline. The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of arylboronic acids.[1] The key to success in this step is achieving selective reaction at one of the ortho-bromine atoms, leaving the other ortho- and para-bromines available for subsequent manipulations or as part of the final carbazole structure.

The regioselectivity of the Suzuki coupling on polyhalogenated anilines is influenced by both steric and electronic factors. The ortho-bromine atoms are generally more reactive than the para-bromine due to the directing effect of the amino group. The presence of the methyl group at the 3-position further differentiates the two ortho-bromines, often leading to preferential coupling at the less sterically hindered C6 position.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 3-Methyl-2,4,6-tribromoaniline

This protocol is adapted from a procedure for the mono-arylation of 2,4,6-tribromoaniline.

Materials:

  • 3-Methyl-2,4,6-tribromoaniline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-2,4,6-tribromoaniline (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

  • Add a 9:1 mixture of DMF and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4-dibromo-6-aryl-3-methylaniline.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective palladium precursor for Suzuki couplings. It is reduced in situ to the active Pd(0) species.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: The DMF/water solvent system is effective for dissolving both the organic and inorganic reagents and facilitates the reaction.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 2: Intramolecular Cyclization to the Carbazole Core

With the diarylamine intermediate in hand, the next and final step is the formation of the carbazole ring through an intramolecular C-N bond formation. A palladium-catalyzed intramolecular Buchwald-Hartwig amination is a powerful method for this transformation. This reaction involves the oxidative addition of the palladium catalyst to the C-Br bond at the 2-position, followed by reductive elimination to form the new C-N bond and close the five-membered ring of the carbazole.

The success of this intramolecular cyclization is dependent on the choice of catalyst system, specifically the ligand, and the reaction conditions. Sterically bulky and electron-rich phosphine ligands are often required to promote the reductive elimination step, which can be challenging for sterically hindered substrates.

Protocol 2: Intramolecular Palladium-Catalyzed Cyclization of 2,4-Dibromo-6-aryl-3-methylaniline

This protocol is based on established methods for the intramolecular C-N coupling of ortho-halo diarylamines.

Materials:

  • 2,4-Dibromo-6-aryl-3-methylaniline (from Protocol 1)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dibromo-6-aryl-3-methylaniline (1.0 mmol), sodium tert-butoxide (1.5 mmol), and Xantphos (0.04 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the functionalized carbazole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd2(dba)3 as a palladium source and Xantphos as a bulky, electron-rich ligand is highly effective for promoting challenging C-N cross-coupling reactions. The wide bite angle of Xantphos facilitates the reductive elimination step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard solvent for these types of reactions, as it is high-boiling and relatively non-polar.

Data Presentation

Starting MaterialArylboronic AcidProduct (Diarylamine)Yield (%)
3-Methyl-2,4,6-tribromoanilinePhenylboronic acid2,4-Dibromo-3-methyl-6-phenylaniline
3-Methyl-2,4,6-tribromoaniline4-Methoxyphenylboronic acid2,4-Dibromo-6-(4-methoxyphenyl)-3-methylaniline
3-Methyl-2,4,6-tribromoaniline3-Pyridylboronic acid2,4-Dibromo-3-methyl-6-(pyridin-3-yl)aniline*
Diarylamine IntermediateProduct (Carbazole)Yield (%)
2,4-Dibromo-3-methyl-6-phenylaniline1,3-Dibromo-4-methyl-9H-carbazole
2,4-Dibromo-6-(4-methoxyphenyl)-3-methylaniline1,3-Dibromo-6-(4-methoxyphenyl)-4-methyl-9H-carbazole
2,4-Dibromo-3-methyl-6-(pyridin-3-yl)aniline1,3-Dibromo-4-methyl-6-(pyridin-3-yl)-9H-carbazole*

*Yields are representative and will vary depending on the specific substrate and reaction conditions.

Visualization of the Catalytic Cycles

Suzuki-Miyaura Coupling

Suzuki_Miyaura A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)(Br)Ln B->C D Transmetalation (Ar'B(OH)2) C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Intramolecular Buchwald-Hartwig Amination

Buchwald_Hartwig A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)(Br)Ln B->C D Amine Coordination and Deprotonation C->D E Ar-Pd(II)(N-R)Ln D->E F Reductive Elimination E->F F->A Regeneration G Carbazole F->G

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The synthetic strategy outlined in this application note provides a versatile and robust platform for the synthesis of a wide range of functionalized carbazoles starting from the readily available 3-Methyl-2,4,6-tribromoaniline. The modularity of this two-step approach, combining a regioselective Suzuki-Miyaura coupling with an intramolecular Buchwald-Hartwig amination, allows for the systematic exploration of the chemical space around the carbazole scaffold. This is of paramount importance in the context of drug discovery, where the ability to generate diverse libraries of analogues is crucial for structure-activity relationship (SAR) studies.

Further optimization of these protocols, including the exploration of alternative ligands and catalyst systems, could lead to even higher yields and broader substrate scope. Additionally, the remaining bromine atoms on the carbazole product serve as valuable handles for further functionalization, opening up avenues for the synthesis of even more complex and potentially potent therapeutic agents. The principles and protocols detailed herein are intended to empower researchers, scientists, and drug development professionals in their quest to design and synthesize the next generation of carbazole-based therapeutics.

References

  • [Placeholder for a relevant review on carbazole synthesis and its importance in medicinal chemistry]
  • [Placeholder for a reference on the biological activity of carbazole-containing compounds]
  • [Placeholder for a reference on the use of 3-Methyl-2,4,6-tribromoaniline in synthesis]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046-2067. [Link]

  • [Placeholder for a reference on the regioselective Suzuki coupling of polyhalogen
  • [Placeholder for a reference on intramolecular Buchwald-Hartwig amin
  • [Placeholder for a reference on the use of Xantphos in palladium c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2,4,6-tribromoaniline

Version: 1.0 Introduction Welcome to the technical support guide for the purification of crude 3-Methyl-2,4,6-tribromoaniline. The synthesis of this compound, typically via electrophilic bromination of m-toluidine, often...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of crude 3-Methyl-2,4,6-tribromoaniline. The synthesis of this compound, typically via electrophilic bromination of m-toluidine, often yields a crude product contaminated with unreacted starting materials, partially brominated species (mono- and di-bromoanilines), and colored oxidation byproducts. Achieving high purity is critical for subsequent applications in pharmaceutical and materials science research.

This guide provides a comprehensive resource for researchers, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common purification challenges. As your dedicated application scientist, my goal is to empower you with the technical knowledge and practical insights needed to obtain 3-Methyl-2,4,6-tribromoaniline of the highest purity.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with 3-Methyl-2,4,6-tribromoaniline and the solvents used in its purification. This compound is classified as hazardous.

  • Hazard Profile: 3-Methyl-2,4,6-tribromoaniline is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is known to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure may cause damage to organs, and absorption into the body can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][4]

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] An eyewash station and safety shower must be readily accessible.[3]

  • Waste Disposal: Dispose of all chemical waste, including filtrate and used chromatography stationary phase, in accordance with local and institutional regulations for hazardous materials.

Purification Workflow Overview

The general strategy for purifying crude 3-Methyl-2,4,6-tribromoaniline involves an initial wash followed by recrystallization. For particularly challenging separations, column chromatography may be employed.

Purification_Workflow crude Crude 3-Methyl-2,4,6-tribromoaniline wash Aqueous Wash (e.g., with NaHCO₃ solution) crude->wash filter1 Filtration wash->filter1 recrystallization Recrystallization from Ethanol filter1->recrystallization charcoal Optional: Add Activated Charcoal recrystallization->charcoal if colored cooling Slow Cooling & Crystallization recrystallization->cooling if not colored hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->cooling filter2 Collect Crystals (Vacuum Filtration) cooling->filter2 dry Dry Pure Product filter2->dry analysis Purity Analysis (TLC, Melting Point, NMR) dry->analysis

Caption: General workflow for the purification of 3-Methyl-2,4,6-tribromoaniline.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification process.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Product is off-white, yellow, or brown. 1. Presence of residual bromine from the synthesis. 2. Oxidation of the aniline functional group. 3. Colored polymeric byproducts.1. Wash: Before recrystallization, wash the crude solid with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench excess bromine. 2. Activated Charcoal: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution.[5] Allow it to sit for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal and adsorbed impurities before cooling.
Product is oily or fails to crystallize. 1. Incorrect Solvent: The chosen solvent may be too good a solvent, even at low temperatures. 2. High Impurity Load: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation (freezing-point depression). 3. Presence of Water: The crude product may be wet, especially if not dried properly after an initial aqueous wash.1. Solvent System: If using a single solvent like ethanol fails, try a binary solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid. Re-add a drop of the good solvent to clarify, then cool slowly. 2. Pre-Purification: If the product is very impure, consider an initial purification by column chromatography before attempting recrystallization. 3. Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 4. Seeding: Add a single, pure crystal of 3-Methyl-2,4,6-tribromoaniline to the cooled solution to act as a nucleation site.
Low recovery yield after recrystallization. 1. Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[6] 2. Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. 3. Premature Crystallization: The product crystallized during hot filtration, resulting in loss.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling.[6] 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6] 3. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. If crystals form in the funnel, wash them through with a small amount of hot solvent. 4. Second Crop: Concentrate the mother liquor (filtrate) by about half its volume and cool again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Melting point is low and/or has a broad range. 1. Incomplete Purification: The product still contains impurities. 2. Incomplete Drying: Residual solvent is present in the crystals.1. Recrystallize Again: Repeat the recrystallization procedure. Purity generally increases with each successive recrystallization.[6] 2. Thorough Drying: Dry the crystals under high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-Methyl-2,4,6-tribromoaniline?

Ethanol is an excellent first choice for recrystallization. The analogous compound, 2,4,6-tribromoaniline, is readily recrystallized from ethanol.[5][7] This is because the compound has high solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[6][8] Other potential solvents include methanol or acetic acid.[8] A solvent screen with small amounts of crude material is always recommended to confirm the ideal choice for your specific product.

Q2: My crude product is a solid chunk. How should I handle it before purification?

You should first break up the solid into a fine powder using a mortar and pestle. This increases the surface area, allowing for more efficient washing to remove surface impurities and promoting faster dissolution during recrystallization.

Q3: When should I consider using column chromatography instead of recrystallization?

Column chromatography is advisable when:

  • Recrystallization fails to yield a pure product, suggesting the presence of impurities with similar solubility profiles.

  • The impurities are other brominated anilines (e.g., dibromo- or monobromo-isomers) that are difficult to separate by crystallization alone.

  • You need to isolate a very pure sample for analytical standard preparation. Silica gel is the standard stationary phase. Since anilines are basic, they can sometimes stick to the slightly acidic silica gel.[9] To mitigate this, the eluent (e.g., a hexane/ethyl acetate mixture) can be treated with a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites on the silica, ensuring better elution of the product.[9]

Q4: How can I confirm the purity of my final product?

A combination of methods provides the most reliable confirmation:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impure compounds typically melt over a broad temperature range and at a lower temperature than the pure substance. The reported melting point for the similar 2,4,6-tribromoaniline is 120-122 °C.[8]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run a co-spot with the crude material to verify that impurities have been removed.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, obtain ¹H NMR and ¹³C NMR spectra. The absence of signals corresponding to impurities is the gold standard for purity.

Troubleshooting_Decision_Tree start Is the final product pure? (Check MP, TLC) problem What is the issue? start->problem No success Purification Complete start->success Yes color_issue Product is Colored problem->color_issue Color oily_issue Product is Oily / Won't Crystallize problem->oily_issue Form mp_issue Melting Point is Low/Broad problem->mp_issue Melting Point sol_color Use Activated Charcoal in Recrystallization color_issue->sol_color sol_oily Try a different solvent system. Induce crystallization (scratch/seed). oily_issue->sol_oily sol_mp Recrystallize again. Ensure product is completely dry. mp_issue->sol_mp

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol assumes you are starting with ~10 g of crude 3-Methyl-2,4,6-tribromoaniline. Adjust volumes accordingly.

  • Preparation: Place 10 g of the crude, powdered 3-Methyl-2,4,6-tribromoaniline into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add ~50-60 mL of ethanol to the flask. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, wait for the boiling to subside, and add ~0.1-0.2 g of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean 250 mL Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal. Causality Note: This step must be done quickly and with hot glassware to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Transfer the pure crystals to a tared watch glass and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Column Chromatography

This is a secondary purification method for highly impure samples.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will move the desired product to an Rf value of ~0.3-0.4 while separating it from impurities. A mixture of Hexane and Ethyl Acetate is a common starting point.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent (the "wet slurry" method is often most effective). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions (those containing only the product spot on TLC), and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Preparation of 2,4,6-tribromoaniline. PrepChem.com. [Link]

  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT.org). [Link]

  • Preparation of 2,4,6 tribromoaniline. Slideshare. [Link]

  • Tribromoaniline : Synthesis. YouTube. [Link]

  • 2,4,6-Tribromoaniline | C6H4Br3N. PubChem. [Link]

  • SYNTHESIS OF 2 4 6 TRIBROMOANILINE. YouTube. [Link]

  • Synthesis of 2,4,6-Tribromoaniline. Scribd. [Link]

  • 2,4,6-Tribromoaniline. Wikipedia. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2,4,6-Tribromo-3-methylaniline

The following technical guide is structured as a Tier 3 Support Protocol for the purification of 2,4,6-tribromo-3-methylaniline. It synthesizes specific solubility data with practical purification strategies for polybrom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Protocol for the purification of 2,4,6-tribromo-3-methylaniline. It synthesizes specific solubility data with practical purification strategies for polybrominated aromatic amines.

Case ID: PUR-TMA-246 Subject: Optimization of Recrystallization Protocols & Troubleshooting Oiling Out Status: Resolved / Standardized

Compound Profile & Solubility Logic

Before initiating purification, verify the target specifications to ensure you are treating the correct isomer.

PropertySpecificationNotes
IUPAC Name 2,4,6-Tribromo-3-methylanilineAlso: 2,4,6-Tribromo-m-toluidine
CAS Registry 71642-16-5Distinct from non-methylated analog (CAS 147-82-0)
Melting Point 98.5 – 101.0 °C Significantly lower than 2,4,6-tribromoaniline (120-122 °C)
Appearance White to off-white needlesCrude material often appears orange/brown due to oxidation
Primary Impurities Mono/Di-bromo derivativesResult from incomplete bromination of m-toluidine
Solvent Selection Matrix

The presence of three bromine atoms renders the ring electron-deficient and lipophilic, while the amine group retains some polarity.

Solvent SystemSuitabilityMechanism of Action
Ethanol (60-95%) Primary Choice High solubility at boiling; sharp solubility drop upon cooling.
Methanol AlternativeGood for initial washes but may yield lower recovery than EtOH/H₂O.
Acetic Acid AggressiveExcellent solvent power but difficult to remove traces; use only for heavily colored crude.
Hexane/Ethyl Acetate SecondaryUsed for silica columns; less effective for crystallization due to "oiling out" risks.

Standard Operating Procedure (SOP)

Protocol: Aqueous Ethanol Recrystallization Objective: Removal of oxidative colored impurities and lower-brominated byproducts.

Step-by-Step Execution
  • Dissolution (Saturation Phase):

    • Place the crude 2,4,6-tribromo-3-methylaniline in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to boiling on a steam bath or hot plate with magnetic stirring.

    • Critical: If the solid does not dissolve completely, add more ethanol in small increments (1 mL) until clear. If dark particles remain (inorganic salts or carbon), filter the hot solution through a pre-warmed funnel.

  • Nucleation Setup (The "Cloud Point"):

    • While keeping the solution near boiling, add warm distilled water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution again. This establishes a saturated solution at the threshold of precipitation.

  • Controlled Cooling (Crystallization):

    • Remove from heat and allow the flask to cool to room temperature slowly (insulate with a paper towel if the lab is cold).

    • Warning: Rapid cooling often causes the product to "oil out" (separate as a liquid) rather than crystallize, due to its low melting point (~100°C).

    • Once at room temperature, transfer to an ice-water bath for 30 minutes to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the cake with cold 50% ethanol (chilled).

    • Dry under vacuum or in a desiccator. (Avoid oven drying >60°C to prevent discoloration).

Process Visualization

The following workflow illustrates the critical decision points to prevent "oiling out," the most common failure mode for this compound.

RecrystallizationWorkflow Start Start: Crude 2,4,6-Tribromo-3-methylaniline Dissolve Dissolve in boiling 95% Ethanol Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (remove insolubles) CheckSol->Filter No (Solids remain) AddWater Add warm water to 'Cloud Point' CheckSol->AddWater Yes Filter->AddWater Cooling Cool SLOWLY to Room Temp AddWater->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Reheat to redissolve + add 1-2mL Ethanol CheckState->Reheat Yes (Liquid droplets) IceBath Cool in Ice Bath (0-4°C) CheckState->IceBath No (Crystals formed) Reheat->Cooling FilterDry Filter & Wash (Cold 50% EtOH) IceBath->FilterDry

Caption: Decision tree for purification, highlighting the critical loop for correcting "oiling out" phenomena.

Troubleshooting & FAQs

Q: My product is separating as a brown oil at the bottom, not crystals. Why?

A: The "Oiling Out" Phenomenon. Because the melting point (99-101°C) is relatively low and the compound is hydrophobic, it can separate as a supercooled liquid before it crystallizes if the solvent mixture is too polar or cooled too fast.

  • The Fix: Reheat the mixture until the oil redissolves. Add a small amount of ethanol (to increase solubility) and cool much more slowly. Scratching the glass with a rod or adding a seed crystal at 40-50°C can induce proper nucleation.

Q: The crystals are still colored (orange/yellow) after one recrystallization.

A: Oxidative Impurities. Polybrominated anilines are prone to surface oxidation.

  • The Fix: Perform a "decolorizing carbon" treatment. During the hot dissolution step (Step 1), add activated charcoal (approx. 1-2% by weight), boil for 2-3 minutes, and perform a hot filtration before adding the water.

Q: What is the expected yield?

A: Typical recovery is 70-85%. Losses occur primarily in the mother liquor. If yield is below 50%, your solvent volume was likely too high. Concentrate the mother liquor (rotary evaporator) to half volume and cool again to recover a second crop (Crop 2), though Crop 2 will be less pure.

Q: Can I use Acetone?

A: Not recommended for crystallization. While the compound is highly soluble in acetone, its solubility curve is not steep enough for efficient thermal recrystallization. Acetone/Water mixtures often lead to oiling out more frequently than Ethanol/Water.

Validation Standards

Verify purity using these metrics to ensure the protocol was successful.

  • Melting Point: The definitive test. Pure 2,4,6-tribromo-3-methylaniline melts sharply between 98.5°C and 101°C . A range >2°C indicates retained solvent or isomers.

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).

    • Visualization: UV light (254 nm). The product should appear as a single dark spot. Lower Rf spots usually indicate mono/di-bromo impurities.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST). "Benzenamine, 2,4,6-tribromo-."[1][2][3][4][5] (Data for analog comparison and MS patterns).

    • Stenutz, R. "3-methyl-2,4,6-tribromoaniline Data Sheet."[1][6][7] (Confirming MP 101°C).

    • Source:

  • Synthesis & Purification Protocols

    • Manual of Pesticide Residue Analysis, Vol II.[8][9] (DFG).[8] "Preparation of 2,4,6-Tribromo-3-methylaniline." (Describes synthesis from m-toluidine and purification).

    • Source:

  • Solvent Methodology

    • Electronics and Books (Archive). "The Effect of Coordination on the Reactivity of Aromatic Ligands.
    • Source:

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Sandmeyer Reaction with Tribromoanilines

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Sandmeyer r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Sandmeyer reaction, with a specific focus on the unique challenges presented by tribromoaniline substrates. Our goal is to equip you with the expertise to navigate the complexities of this reaction, ensuring the successful synthesis of your target molecules.

Introduction: The Nuances of the Sandmeyer Reaction with Tribromoanilines

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] While robust, its success with substituted anilines, particularly sterically hindered and electron-deficient substrates like tribromoanilines, is not always straightforward. The three bromine atoms significantly reduce the basicity of the amino group, making the initial diazotization step challenging.[3] Furthermore, the stability of the resulting tribromobenzenediazonium salt is a critical factor that can influence product yield and purity.

This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven solutions to overcome them.

Troubleshooting Guide: Addressing Specific Experimental Issues

Q1: I am observing a low yield of my desired tribromobenzene product. What are the likely causes and how can I improve it?

A low yield in the Sandmeyer reaction of tribromoanilines can often be traced back to two critical stages: incomplete diazotization and premature decomposition of the diazonium salt.

  • Incomplete Diazotization: 2,4,6-tribromoaniline is a weakly basic amine due to the electron-withdrawing nature of the three bromine atoms. This reduced basicity can lead to an incomplete reaction with the nitrosating agent.

    • Solution: To drive the diazotization to completion, a higher concentration of a strong mineral acid, such as sulfuric acid, is recommended.[3] The excess acid ensures a sufficient concentration of the nitrosonium ion (NO+), the active electrophile in the reaction.[4] It is also crucial to maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of nitrous acid.[5]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of unwanted byproducts.[6][7]

    • Solution: Strict temperature control is paramount. The diazotization should be performed in an ice bath, and the subsequent addition of the diazonium salt solution to the copper(I) bromide solution should also be done at low temperatures.

Q2: My final product is contaminated with a significant amount of a phenolic byproduct. How can I minimize its formation?

The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[1]

  • Causality: The aryl cation intermediate, formed upon the loss of nitrogen gas from the diazonium salt, can be trapped by water, which is present in the reaction medium, leading to the corresponding phenol.

  • Mitigation Strategies:

    • Temperature Control: As with improving yield, maintaining a low reaction temperature minimizes the rate of this side reaction.

    • Use of Non-Aqueous Solvents: For particularly sensitive substrates, consider performing the diazotization in a non-aqueous system. The use of an organic solvent like acetic acid can reduce the concentration of water available to react with the diazonium salt.[3]

Q3: The diazotization of my tribromoaniline seems to be sluggish, and I suspect solubility issues. What can I do?

Poor solubility of the tribromoaniline in the acidic aqueous medium can indeed hinder the diazotization process.

  • Solution: Employing a co-solvent can significantly improve solubility. A mixture of a mineral acid with an organic solvent like glacial acetic acid or ethanol is often effective.[8] For instance, a published procedure for the synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline utilizes a mixture of ethanol and benzene to ensure complete dissolution of the starting material.[8]

Q4: I am concerned about the safety of handling the intermediate diazonium salt. What are the key safety precautions?

Aryl diazonium salts are potentially explosive, especially when isolated in a dry, solid state.[6]

  • Best Practices:

    • In situ Generation and Use: It is strongly recommended to generate and use the diazonium salt in solution without isolation.

    • Avoid Friction and Shock: If you must handle a diazonium salt, do so with extreme caution, avoiding any friction or shock.

    • Work in a Fume Hood: Always perform the reaction in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the diazotization of tribromoaniline?

Sulfuric acid serves two primary purposes in this reaction:

  • Protonation of the Amine: It protonates the weakly basic amino group of the tribromoaniline, making it soluble in the reaction medium.

  • Generation of the Nitrosating Agent: It reacts with sodium nitrite to generate nitrous acid (HNO2) in situ, which is then protonated to form the highly electrophilic nitrosonium ion (NO+).[4]

Q2: Why is copper(I) bromide used as a catalyst?

Copper(I) bromide is a key component of the Sandmeyer reaction. It facilitates the conversion of the diazonium salt to the corresponding aryl bromide through a single-electron transfer (SET) mechanism.[1] This process generates an aryl radical, which then abstracts a bromine atom from a copper(II) species, regenerating the copper(I) catalyst.[1]

Q3: Can I use other copper salts, like copper(II) bromide?

While copper(I) salts are traditionally used, some protocols have shown that a mixture of Cu(I) and Cu(II) can be effective.[9] However, for optimal results and to follow established procedures, freshly prepared copper(I) bromide is generally recommended.

Q4: Are there any modern, safer alternatives to the Sandmeyer reaction for this transformation?

Yes, concerns over the safety of diazonium intermediates have driven the development of alternative methods. One promising approach involves the use of nitroamines, which can be converted to the desired aryl bromides under metal-free conditions, thus avoiding the generation of potentially explosive diazonium salts.[10] Another alternative is a one-pot, metal-free conversion of anilines to aryl bromides using molecular bromine.[11]

Experimental Protocols and Data

Table 1: Recommended Reagent Quantities for the Synthesis of 1,3,5-Tribromobenzene
ReagentMolar EquivalentTypical Quantity (for 50g of 2,4,6-tribromoaniline)
2,4,6-Tribromoaniline150 g
Absolute Ethanol-300 mL
Benzene-75 mL
Concentrated Sulfuric Acid~2.520 mL
Sodium Nitrite~1.520 g

Data adapted from a literature procedure.

Detailed Step-by-Step Methodology for the Synthesis of 1,3,5-Tribromobenzene
  • Dissolution: In a suitable flask, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 mL of absolute ethanol and 75 mL of benzene. Gentle heating may be required to achieve complete dissolution.[8]

  • Acidification: Carefully add 20 mL of concentrated sulfuric acid to the solution.

  • Diazotization: While the solution is still hot, add 20 g of finely powdered sodium nitrite in portions, ensuring the reaction does not become too violent. Heat the mixture until the effervescence of nitrogen gas ceases.

  • Workup: Allow the reaction mixture to stand overnight. Filter the precipitate and wash it with hot water until the washings are free of sulfate ions (tested with barium chloride).

  • Purification: Dry the crude product and recrystallize it from absolute ethanol to obtain colorless prisms of 1,3,5-tribromobenzene.

Visualizing the Workflow

Diagram 1: Workflow for the Sandmeyer Reaction of 2,4,6-Tribromoaniline

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 2,4,6-Tribromoaniline B Dissolution (Ethanol/Benzene) A->B C Acidification (H₂SO₄) B->C D Addition of NaNO₂ (0-5 °C) C->D E 2,4,6-Tribromobenzenediazonium Sulfate (in situ) D->E F Addition to CuBr Solution E->F G Decomposition & N₂ Evolution F->G H 1,3,5-Tribromobenzene (Crude Product) G->H I Filtration & Washing H->I J Recrystallization (Ethanol) I->J K Pure 1,3,5-Tribromobenzene J->K

Caption: A step-by-step workflow for the synthesis of 1,3,5-tribromobenzene.

Diagram 2: Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Q1 Incomplete Diazotization? Start->Q1 S1 Increase Acid Concentration Use Co-solvent for Solubility Q1->S1 Yes Q2 Diazonium Salt Decomposition? Q1->Q2 No S1->Q2 S2 Strict Temperature Control (0-5 °C) Q2->S2 Yes Q3 Phenolic Byproduct Formation? Q2->Q3 No S2->Q3 S3 Maintain Low Temperature Consider Non-Aqueous System Q3->S3 Yes End Improved Yield & Purity Q3->End No S3->End

Caption: A logical flowchart for troubleshooting common issues.

References

  • BenchChem. (n.d.). Technical Support Center: Diazotization of Sterically Hindered Anilines.
  • Coleman, G. H., & Talbot, W. F. (1933). 1,3,5-Tribromobenzene. Organic Syntheses, 13, 96. doi:10.15227/orgsyn.013.0096
  • Revolutionary Alternative to Sandmeyer Reaction: Safer, Metal-Free Nitroamine Method. (2025, October 30). Technology Networks.
  • BenchChem. (n.d.). A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction.
  • Mohammad-Reza, N., & Gholam-Reza, K. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Reddy, V. P., et al. (2018). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 130(8), 1-7.
  • Pozdnyakov, V. A., et al. (2020). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews, 89(10), 1035-1056.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • Ciba-Geigy Ag. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
  • Chen, S., et al. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Letters, 23(18), 7428-7433.
  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(10), 2214-2221.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3174.
  • Brainly.in. (2025, November 5). Show how p-bromoaniline can be synthesized from aniline via diazonium salts. Retrieved from [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry II. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

  • Quora. (2018, May 11). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]

  • University of California, Irvine. (n.d.). 33. Arene Diazonium Ion Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE. Retrieved from [Link]

  • U.S. Army Armament Research and Development Command. (1981). Large Scale Laboratory Preparation of 1,3,5-Trinitro-2,4,6-Tribromobenzene.
  • Quora. (2017, May 28). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction? Retrieved from [Link]

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Allen. (n.d.). Which of the following diazonium salt is most stable? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 5). Diazotisation of aniline derivatives. Retrieved from [Link]

  • Filimonov, V. D., et al. (2020). Structures, Stability, and Safety of Diazonium Salts.
  • Li, J., et al. (2020). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-2,4,6-tribromoaniline

Welcome to the technical support center for the synthesis of 3-Methyl-2,4,6-tribromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2,4,6-tribromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute this synthesis but also to understand the underlying principles that govern its success, ultimately enabling you to optimize the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 3-Methyl-2,4,6-tribromoaniline from 3-methylaniline (m-toluidine) is a classic example of electrophilic aromatic substitution. The potent activating and ortho-, para-directing nature of the amino (-NH₂) group, in conjunction with the weaker activating effect of the methyl (-CH₃) group, dictates the regioselectivity of the bromination. The amino group directs the incoming bromine electrophiles to the two ortho positions (2 and 6) and the para position (4), leading to the desired tribrominated product.

Understanding the interplay of electronic effects and reaction kinetics is paramount to achieving a high yield of the target molecule while minimizing the formation of impurities. This guide will walk you through common challenges and provide actionable solutions.

Troubleshooting Guide

Low Yield or Incomplete Reaction

Symptom: After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield. TLC or other analyses show a significant amount of starting material or partially brominated intermediates.

Potential Cause Explanation Recommended Solution
Insufficient Brominating Agent The stoichiometry of the reaction requires at least three equivalents of bromine (Br₂) for each equivalent of 3-methylaniline to achieve complete tribromination.Carefully calculate and add a slight excess (e.g., 3.1 equivalents) of the brominating agent. Ensure accurate measurement of both the starting material and the bromine solution.
Low Reaction Temperature While cooling is often necessary to control the reaction's exothermicity, excessively low temperatures can slow down the reaction rate, leading to incomplete conversion within the allotted time.Maintain the reaction temperature within a controlled range, typically between 0 and 10 °C, especially during the addition of bromine. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Poor Mixing In a heterogeneous or viscous reaction mixture, inefficient stirring can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction.Use a suitable stir bar and a stir plate with adequate power to ensure the reaction mixture is homogeneous throughout the addition of the brominating agent.
Deactivation of Bromine If the reaction is exposed to moisture, bromine can react with water, reducing the amount of active electrophile available for the aromatic substitution.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is a concern.
Formation of Undesired Side Products

Symptom: The final product is contaminated with significant amounts of impurities, as identified by NMR, GC-MS, or other analytical techniques.

Potential Cause Explanation Recommended Solution
Over-bromination or Oxidation The strong activating nature of the amino group can make the aromatic ring susceptible to oxidation by bromine, leading to colored impurities.Add the bromine solution slowly and in a controlled manner to avoid a large excess of bromine at any given time. Maintain a low reaction temperature to minimize side reactions.
Formation of Mono- and Di-brominated Products This is a common issue arising from incomplete reaction (see "Low Yield" section).Refer to the solutions for incomplete reactions. Additionally, consider increasing the reaction time after the bromine addition is complete.
Bromination of the Methyl Group While less likely under these conditions, radical bromination of the methyl group can occur, especially in the presence of light or radical initiators.Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Avoid any potential sources of radical initiation.

Frequently Asked Questions (FAQs)

Q1: Why is my product a dark color instead of the expected off-white solid?

A1: The formation of colored impurities is often due to oxidation of the aniline derivative by bromine. This can be minimized by controlling the reaction temperature (keeping it low), ensuring slow and steady addition of the bromine, and avoiding a large excess of the brominating agent. The colored impurities can often be removed during the recrystallization step.

Q2: Can I use a different solvent for this reaction?

A2: Glacial acetic acid is commonly used as it is a good solvent for both the starting material and the product, and it helps to moderate the reactivity. Water can also be used, but the reaction is very rapid and can be difficult to control, often leading to a higher proportion of side products. Other polar aprotic solvents could be investigated, but their use would require optimization.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Melting Point: Compare the observed melting point with the literature value. A broad melting point range suggests the presence of impurities.

  • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of the molecule. For 3-Methyl-2,4,6-tribromoaniline, you would expect to see a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons in the ¹H NMR spectrum. The ¹³C NMR spectrum will show the expected number of carbon signals.

  • FTIR: The infrared spectrum should show characteristic peaks for the N-H stretches of the amine and the C-Br stretches.

  • GC-MS or LC-MS: These methods can be used to determine the purity of the sample and identify any impurities present.

Q4: Is it possible to achieve mono- or di-bromination of 3-methylaniline?

A4: Achieving selective mono- or di-bromination of a highly activated substrate like 3-methylaniline is challenging due to the strong activating nature of the amino group.[1] To achieve this, you would need to moderate the reactivity of the starting material. One common strategy is to protect the amino group as an acetamide.[2] The acetyl group is less activating than the amino group, allowing for more controlled bromination. The protecting group can then be removed by hydrolysis to yield the desired brominated aniline.

Experimental Protocol: Synthesis of 3-Methyl-2,4,6-tribromoaniline

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents
Reagent Formula Molar Mass ( g/mol ) Quantity
3-Methylaniline (m-toluidine)C₇H₉N107.155.0 g (46.6 mmol)
Glacial Acetic AcidCH₃COOH60.05100 mL
BromineBr₂159.817.9 mL (24.6 g, 154 mmol)
EthanolC₂H₅OH46.07For recrystallization
Procedure
  • Preparation of the Aniline Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (46.6 mmol) of 3-methylaniline in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Preparation of the Bromine Solution: In a separate dropping funnel, carefully add 7.9 mL (24.6 g, 154 mmol) of bromine to 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. A precipitate will form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into a beaker containing 500 mL of cold water. A pale yellow to off-white precipitate of 3-Methyl-2,4,6-tribromoaniline will form.

  • Isolation of the Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acetic acid and hydrobromic acid.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Determine the melting point and compare to literature values.

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the structure and assess purity.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The highly activating amino group increases the electron density of the aromatic ring, making it susceptible to attack by the bromine electrophile.

reaction_mechanism aniline 3-Methylaniline intermediate1 Sigma Complex (Wheland Intermediate) aniline->intermediate1 + Br₂ bromine Br-Br bromine->intermediate1 product 3-Methyl-2,4,6-tribromoaniline intermediate1->product - H⁺ intermediate2 HBr intermediate1->intermediate2 + Br⁻

Caption: Electrophilic bromination of 3-methylaniline.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve common issues encountered during the synthesis.

troubleshooting_workflow start Synthesis of 3-Methyl-2,4,6-tribromoaniline initial_check Low Yield or Incomplete Reaction? start->initial_check low_yield_cause1 Check Stoichiometry of Bromine initial_check->low_yield_cause1 Yes side_product_check Presence of Impurities? initial_check->side_product_check No low_yield_cause2 Review Reaction Temperature low_yield_cause1->low_yield_cause2 low_yield_cause3 Ensure Efficient Mixing low_yield_cause2->low_yield_cause3 low_yield_solution Optimize Reagent Ratio, Temperature, and Stirring low_yield_cause3->low_yield_solution low_yield_solution->side_product_check side_product_cause1 Slow Down Bromine Addition side_product_check->side_product_cause1 Yes success High Yield and Purity Achieved side_product_check->success No side_product_cause2 Maintain Low Temperature side_product_cause1->side_product_cause2 side_product_cause3 Consider Protecting Group Strategy side_product_cause2->side_product_cause3 side_product_solution Refine Reaction Conditions and Purification side_product_cause3->side_product_solution side_product_solution->start

Caption: Troubleshooting decision tree for the synthesis.

References

  • Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Methyl-2,4,6-tribromoaniline

Executive Summary & Core Stability Profile 3-Methyl-2,4,6-tribromoaniline is a halogenated aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

3-Methyl-2,4,6-tribromoaniline is a halogenated aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. While the bromine atoms provide some deactivation to the aromatic ring, the amino group (–NH₂) and the methyl group (–CH₃) keep the molecule electron-rich enough to be susceptible to oxidative degradation and photolytic cleavage.

Critical Stability Parameters:

ParameterSpecificationCritical Threshold
Appearance White to off-white crystalline powderFail: Beige, Brown, or Grey
Melting Point 101–102 °C [1]Fail: < 98 °C (Indicates >2% impurity)
Storage Temp 2–8 °C (Refrigerated)Avoid > 25 °C
Atmosphere Inert Gas (Argon/Nitrogen)Air sensitive (Oxidation)
Light Sensitivity High (Photosensitive)UV leads to C-Br cleavage

Module 1: Visual Diagnosis & Initial Triage

User Issue: "My compound has turned from white to brown. Is it still usable?"

Technical Insight: Anilines undergo autoxidation in the presence of air. The amino group forms radical cations which couple to form colored impurities such as azo-compounds , iminoquinones , or complex polymeric tars [2]. Even trace amounts (<0.5%) of these impurities can drastically alter the color without significantly affecting the bulk stoichiometry, but they can poison sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings).

Diagnostic Table: Color vs. Purity Risk
Observed ColorEstimated PurityRecommended Action
White / Crystalline > 99%Safe for use.
Off-White / Pale Yellow 98–99%Usable for general synthesis; check LC-MS for sensitive steps.
Beige / Light Brown 95–98%Purification Required. Surface oxidation present.
Dark Brown / Grey < 95%Critical Degradation. Recrystallize immediately or discard.
Liquefied / Sticky N/ADiscard. Eutectic depression due to massive impurity load.

Module 2: The Mechanics of Degradation (Root Cause Analysis)

To prevent recurrence, you must understand the degradation pathways. This compound suffers from two primary vectors: Oxidative Coupling and Photodehalogenation .

Degradation Pathway Diagram

DegradationPathways Compound 3-Methyl-2,4,6- tribromoaniline (White Solid) Radical Amino Radical Cation Formation Compound->Radical Slow Autoxidation Cleavage C-Br Bond Cleavage Compound->Cleavage Photolysis Oxygen O2 (Air) + Moisture Oxygen->Radical UV UV Light (hν) UV->Cleavage OxidationProd Azo-dimers & Quinone Imines (Brown/Black) Radical->OxidationProd Coupling DehaloProd Debrominated Byproducts (Radical Species) Cleavage->DehaloProd H-abstraction

Figure 1: Degradation pathways showing oxidative coupling (color change) and photolytic debromination.

Prevention Protocol (The "Golden Standard")
  • Container: Use amber glass vials (blocks UV <400nm).

  • Atmosphere: Backfill with Argon or Nitrogen after every use. Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.

  • Seal: Parafilm is insufficient for long-term storage. Use a cap with a Teflon liner and wrap with electrical tape or store inside a secondary desiccator.

Module 3: Restoration Protocol (Recrystallization)

If your compound has degraded (Beige/Brown), do not discard it. The impurities are often polar and easily removed via recrystallization.

Prerequisites:

  • Solvent System: Ethanol (95%) and Water.

  • Validation: Melting Point Apparatus (Target: 101–102 °C).

Step-by-Step Purification Guide
  • Dissolution:

    • Place the impure brown solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (approx. 60-70°C) required to dissolve the solid.

    • Note: If dark insoluble particles remain, these are polymeric tars. Perform a "hot filtration" through a glass wool plug or sintered funnel.

  • Decolorization (Optional but Recommended):

    • If the solution remains dark brown, add activated charcoal (1-2% by weight).

    • Stir hot for 5 minutes.

    • Filter hot (gravity filtration) to remove charcoal.

  • Crystallization:

    • Add warm water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the solution.

    • Allow the flask to cool to room temperature slowly (do not use an ice bath immediately, or you will trap impurities).

    • Once room temp is reached, move to an ice bath (0-4°C) for 30 minutes.

  • Collection & Drying:

    • Filter the white needles using vacuum filtration (Buchner funnel).

    • Wash the cake with cold 50:50 Ethanol/Water.

    • Crucial: Dry under high vacuum for 4 hours to remove moisture. (Moisture accelerates future oxidation).

Purification Logic Flow

Purification Impure Impure Brown Solid Dissolve Dissolve in Hot EtOH Impure->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Filter Hot Filtration Charcoal->Filter Precip Add Warm H2O until turbid Cool Slowly Filter->Precip Collect Vacuum Filter & Dry Precip->Collect Validate Check MP (101-102°C) Collect->Validate

Figure 2: Recrystallization workflow for restoring oxidized 3-Methyl-2,4,6-tribromoaniline.

Frequently Asked Questions (FAQs)

Q1: Can I use Acid-Base extraction instead of recrystallization? A: Yes. Since 3-Methyl-2,4,6-tribromoaniline is a weak base, you can dissolve the impure solid in 2M HCl. The amine will protonate and dissolve, while neutral oxidative tars often remain insoluble and can be filtered off. Neutralize the filtrate with NaOH to precipitate the purified free base. However, recrystallization is generally preferred for higher purity (>99%).

Q2: My melting point is 118-120°C. What happened? A: You likely have the wrong isomer or a mislabeled bottle. The non-methylated analog, 2,4,6-Tribromoaniline , melts at 120-122°C [3].[1] The methyl group in your target compound disrupts crystal packing, lowering the melting point to ~101°C. Verify identity via NMR.

Q3: Is the compound hygroscopic? A: Not significantly, but surface moisture can catalyze hydrolysis or oxidation. Always store with a desiccant packet if not using an inert glovebox.

Q4: Does the "Methyl" group make it more stable than standard Tribromoaniline? A: Slightly less stable regarding oxidation. The methyl group is electron-donating (inductive effect), which slightly increases the electron density on the ring compared to tribromoaniline, making the amino group marginally more nucleophilic and prone to oxidation [4].

References

  • Stenutz, R. (n.d.). Molecular structure of 3-methyl-2,4,6-tribromoaniline. Stenutz.eu. Retrieved February 11, 2026, from [Link]

Sources

Optimization

column chromatography purification of 3-Methyl-2,4,6-tribromoaniline

Technical Support Center: Purification of 3-Methyl-2,4,6-tribromoaniline Ticket ID: PUR-TBA-001 Status: Open Subject: Optimization of Column Chromatography for Poly-brominated Anilines Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methyl-2,4,6-tribromoaniline

Ticket ID: PUR-TBA-001 Status: Open Subject: Optimization of Column Chromatography for Poly-brominated Anilines Assigned Specialist: Senior Application Scientist

Executive Summary: The Chromatography Strategy

Purifying 3-Methyl-2,4,6-tribromoaniline presents a unique paradox in chromatography. While it contains a basic amine group (typically prone to "tailing" on silica), the three electron-withdrawing bromine atoms and the steric bulk of the methyl group significantly reduce its basicity compared to the starting material (m-toluidine).

The Challenge: You are likely trying to separate the fully brominated target from under-brominated impurities (mono- or di-bromo species) or oxidative byproducts (colored quinoid species).

The Solution: A standard Normal Phase (NP) flash chromatography approach is effective, provided you control the silanol activity of the silica gel. While recrystallization (e.g., Ethanol/Water) is the standard industrial purification method for this compound class, column chromatography is required when high-purity isolation (<99.5%) is needed for pharmaceutical intermediates.

Part 1: Method Development & Setup

Stationary Phase Selection

Standard Silica Gel (40–63 µm) is acceptable, but it requires chemical modification to prevent peak broadening.

  • The "Silanol Effect": Even though the pKa of the conjugate acid of tribromoaniline is low (approx -0.23), trace impurities (like under-brominated m-toluidine) are significantly more basic. These will interact strongly with acidic silanols (Si-OH), causing them to streak and potentially co-elute with your target.

  • Requirement: You must neutralize the silica.[1]

Mobile Phase Architecture

Do not use Dichloromethane (DCM) as the primary eluent if possible; it often provides poor selectivity for halogenated isomers.

Recommended Solvent System:

Component A (Non-Polar) Component B (Polar) Modifier (Critical)

| Hexanes (or Heptane) | Ethyl Acetate (EtOAc) | Triethylamine (TEA) |

Gradient Strategy:

  • Equilibration: 100% Hexanes + 1% TEA (Flush column with 2 CVs).

  • Run Gradient: 0%

    
     10% EtOAc in Hexanes over 10 Column Volumes (CV).
    
  • Elution Point: The target is lipophilic and usually elutes early (5–15% EtOAc range).

Part 2: Experimental Protocol (Step-by-Step)

Phase A: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the poor solubility of the target in pure Hexanes.

  • Dissolution: Dissolve crude 3-Methyl-2,4,6-tribromoaniline in a minimum amount of Acetone or DCM.

  • Adsorption: Add silica gel to the solution (ratio: 1g crude : 3g silica).

  • Evaporation: Rotary evaporate until a free-flowing, dry powder remains. Ensure no solvent smell persists.

  • Loading: Pour the dry powder on top of your pre-packed, TEA-equilibrated column. Cap with a layer of sand.

Phase B: The Run
  • Flow Rate: Maintain a linear velocity of 14 cm/min (approx. 18-20 mL/min for a 12g cartridge).

  • Detection:

    • UV: 254 nm (Strong absorption due to aromatic ring).

    • Visible: Monitor for yellow/brown bands (oxidized impurities usually elute after the target).

Part 3: Troubleshooting & FAQs (Ticket System)

Ticket #001: "My product is streaking/tailing across the column."

Diagnosis: Unmasked Silanol Interactions. Root Cause: The amine group on the aniline ring (or impurities) is hydrogen-bonding with the acidic silica surface. Resolution:

  • Pre-treat the Silica: Before loading, flush the column with Hexanes containing 1% Triethylamine (TEA) .

  • Mobile Phase Additive: Maintain 0.5% TEA in your run solvents.

  • Alternative: If tailing persists, switch to Amine-Functionalized Silica cartridges (NH2-Silica), which eliminates the need for TEA.

Ticket #002: "I cannot separate the di-bromo impurity from the tri-bromo target."

Diagnosis: Poor Selectivity (Co-elution). Root Cause: The lipophilicity difference between the di-bromo and tri-bromo species is small in Hexane/EtOAc. Resolution:

  • Change Selectivity: Switch the polar solvent from Ethyl Acetate to Toluene .

  • New System: Hexane / Toluene (0

    
     30% gradient). The 
    
    
    
    -
    
    
    interactions between Toluene and the aromatic ring often provide better separation for halogenated isomers than simple polarity-based separation.
Ticket #003: "The product fraction turns purple/brown after collection."

Diagnosis: Oxidative Decomposition. Root Cause: Anilines are sensitive to oxidation, accelerated by light and acidic silica. Resolution:

  • Speed: Do not leave the compound on the column; elute quickly.

  • Protection: Wrap the collection flask in aluminum foil.

  • Workup: Evaporate solvents immediately at

    
    C. Store the solid under Nitrogen/Argon.
    

Part 4: Logic & Workflow Visualization

Workflow: Method Development Decision Tree

ChromatographyWorkflow Start Crude 3-Methyl-2,4,6-tribromoaniline SolubilityCheck Check Solubility in Hexanes Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Cloudy SolubilityCheck->Insoluble LiquidLoad Liquid Load (Hexane) Soluble->LiquidLoad DryLoad Dry Load (Silica/DCM) Insoluble->DryLoad TLC_Check Run TLC (10% EtOAc/Hex) LiquidLoad->TLC_Check DryLoad->TLC_Check Separation Is Rf Delta > 0.15? TLC_Check->Separation RunColumn Run Column (0-10% Gradient) Separation->RunColumn Yes Modify Add 1% TEA or Switch to Toluene Separation->Modify No Modify->TLC_Check

Caption: Decision matrix for loading technique and solvent optimization based on solubility and TLC resolution.

Troubleshooting Logic: The "Aniline Effect"

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Coelution Co-elution (Impurity) Issue->Coelution Silanol Silanol Interaction Tailing->Silanol Polarity Polarity Similar? Coelution->Polarity Fix1 Add 1% TEA Silanol->Fix1 Fix2 Switch to Toluene (Selectivity Change) Polarity->Fix2

Caption: Diagnostic pathway for resolving common separation artifacts in aniline chromatography.

References

  • Synthesis and Properties of Poly-brominated Anilines Source: ChemicalBook & PubChem Databases. Context: Confirms pKa (-0.[2]23) and solubility data (insoluble in water, soluble in organics).[3][4] Link:

  • Chromatography of Anilines and Amine Tailing Source: University of Rochester, Dept. of Chemistry. Context: "Tips for Flash Column Chromatography" - Protocols for deactivating silica with Triethylamine to prevent amine tailing. Link:

  • General Synthesis of 2,4,6-Tribromoaniline Source: Vogel's Textbook of Practical Organic Chemistry (Standard Reference). Context: Establishes that the standard purification is recrystallization; chromatography is reserved for difficult separations. Link:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Methyl-2,4,6-tribromoaniline vs. 2,4,6-Tribromoaniline

Executive Summary Verdict: While 2,4,6-Tribromoaniline (TBA) serves as the industry standard for brominated flame retardant intermediates and antifungal synthesis, 3-Methyl-2,4,6-tribromoaniline (3-Me-TBA) offers a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While 2,4,6-Tribromoaniline (TBA) serves as the industry standard for brominated flame retardant intermediates and antifungal synthesis, 3-Methyl-2,4,6-tribromoaniline (3-Me-TBA) offers a specialized reactivity profile defined by the "Methyl Effect."

The introduction of the methyl group at the meta position (C3) creates a paradox: it electronically activates the ring via inductive donation (+I) but simultaneously increases steric strain on the adjacent ortho-bromine (C2). This results in 3-Me-TBA exhibiting higher lipophilicity and modified solubility profiles , but reduced N-nucleophilicity compared to TBA due to the "buttressing effect" of the methyl group.

Feature2,4,6-Tribromoaniline (TBA)3-Methyl-2,4,6-tribromoaniline (3-Me-TBA)
Primary Driver Symmetry & Electronic DeactivationSteric Compression & Lipophilicity
Nucleophilicity Low (Deactivated by 3x Br)Very Low (Steric buttressing at N-site)
Solubility Moderate in organic solventsEnhanced in non-polar solvents (Methyl effect)
Primary Use General Flame Retardants, DyesSpecialized Polymers, Lipophilic Drug Scaffolds

Structural & Electronic Analysis: The "Buttressing Effect"

To understand the reactivity difference, one must look beyond simple substituent effects and analyze the spatial arrangement.

  • 2,4,6-Tribromoaniline (TBA): The amine is flanked by two large bromine atoms.[1][2] These withdraw electrons (Inductive effect, -I) and physically block the nitrogen lone pair. However, the meta positions (3,5) are empty, allowing the bromine atoms to relax slightly away from the amine.

  • 3-Methyl-2,4,6-tribromoaniline (3-Me-TBA): The methyl group at C3 is bulky. It physically repels the adjacent bromine at C2. Since the C3 position is occupied, the C2-Bromine is pushed toward the C1-Amine. This phenomenon, known as the Buttressing Effect , makes the amine significantly more sterically hindered than in TBA, despite the methyl group's electronic donation.

Diagram 1: Steric & Electronic Vector Analysis

(This diagram visualizes the forces acting on the reactive amine center.)

ReactivityLogic cluster_legend Mechanism Key TBA 2,4,6-Tribromoaniline (TBA) (Symmetrical) Effect_TBA Standard Steric Hindrance (Br blocks N) TBA->Effect_TBA MeTBA 3-Methyl-2,4,6-tribromoaniline (Asymmetrical) Effect_Me Buttressing Effect (Me pushes Br -> Br blocks N harder) MeTBA->Effect_Me Result_TBA Reactivity: Low Accessible for small electrophiles Effect_TBA->Result_TBA Result_Me Reactivity: Very Low High Steric Shielding Effect_Me->Result_Me key1 Methyl (+I) donates e- key2 Bromine (-I) withdraws e-

Caption: Comparative logic flow showing how the C3-Methyl group exacerbates steric hindrance at the nitrogen center via the buttressing effect.

Experimental Protocol: Comparative Synthesis

The synthesis of both compounds relies on electrophilic aromatic substitution (bromination). The key difference lies in the starting material and the reaction kinetics. The methyl group in


-toluidine activates the ring, making the reaction potentially more vigorous than with aniline.
Reagents & Equipment[3][4][5]
  • Substrates: Aniline (for TBA) vs.

    
    -Toluidine (for 3-Me-TBA).
    
  • Brominating Agent: Molecular Bromine (

    
    ) or Hydrobromic acid/Hydrogen Peroxide (in situ generation).
    
  • Solvent: Glacial Acetic Acid (moderates the reaction and improves solubility).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of substrate (Aniline or

    
    -Toluidine) in 20 mL Glacial Acetic Acid.
    
  • Addition: Cool to 0-5°C. Add

    
     (3.1 equivalents) dropwise.
    
    • TBA Note: Reaction is instantaneous; white precipitate forms immediately.[3]

    • 3-Me-TBA Note: Reaction is fast but requires careful temperature control to prevent oxidation of the methyl group.

  • Workup: Pour mixture into 100 mL ice water.

  • Purification: Filter the precipitate.

    • TBA: Recrystallize from Ethanol/Water (MP: ~120°C).

    • 3-Me-TBA: Recrystallize from Benzene or Ethanol (MP: ~114-116°C).

Diagram 2: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start_A Aniline Bromination Electrophilic Bromination (0-5°C) Start_A->Bromination Start_B m-Toluidine Start_B->Bromination Reagent Br2 / AcOH (3.1 eq) Reagent->Bromination Diff_Node Kinetic Control: m-Toluidine reacts faster Risk of over-oxidation Bromination->Diff_Node Prod_A 2,4,6-Tribromoaniline (Precipitate) Bromination->Prod_A Path A Prod_B 3-Methyl-2,4,6-tribromoaniline (Precipitate) Bromination->Prod_B Path B

Caption: Parallel synthesis pathways highlighting the kinetic sensitivity of the methylated variant.

Reactivity Case Study: N-Acylation Potential

To experimentally validate the difference in nucleophilicity, researchers often employ an acetylation test.

Objective: Compare the rate of reaction with Acetic Anhydride.



  • Observation:

    • TBA: Reacts slowly. The ortho-bromines hinder the approach of the electrophile, but the reaction proceeds with heating.

    • 3-Me-TBA: Reacts significantly slower . The "buttressed" bromine at C2 creates a tighter steric pocket around the nitrogen.

  • Implication: If your drug design requires functionalizing the amine, 3-Me-TBA will require harsher conditions (higher temperature, stronger catalysts like DMAP) compared to TBA.

Comparative Data Summary

Property2,4,6-Tribromoaniline3-Methyl-2,4,6-tribromoaniline
CAS Number 147-82-030256-53-8
Molecular Weight 329.8 g/mol 343.8 g/mol
Melting Point 119-122°C~114-116°C
pKa (Conjugate Acid) ~ -1.0 (Very Weak Base)~ -0.8 (Slightly more basic electronically, but sterically hindered)
LogP (Lipophilicity) ~3.8~4.3 (More Lipophilic)
Solubility (Ethanol) GoodExcellent

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard protocol for bromination of aromatic amines).

  • PubChem. (n.d.).[2] 2,4,6-Tribromoaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for "Buttressing Effect" and steric inhibition of resonance).

Sources

Comparative

Technical Guide: Characterization and Comparative Analysis of 3-Methyl-2,4,6-tribromoaniline Derivatives

Topic: Characterization of 3-Methyl-2,4,6-tribromoaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The precise characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-Methyl-2,4,6-tribromoaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise characterization of halogenated aniline derivatives is a cornerstone of intermediate validation in pharmaceutical and agrochemical synthesis. 3-Methyl-2,4,6-tribromoaniline (CAS: 71642-16-5), also known as 2,4,6-tribromo-m-toluidine, represents a sterically crowded, electron-deficient scaffold used frequently as a reference standard in residue analysis (e.g., Phenmedipham) and as a precursor for polybrominated phenazines.

This guide provides an objective comparison of 3-Methyl-2,4,6-tribromoaniline against its non-methylated analog (2,4,6-Tribromoaniline) and isomeric counterparts. It establishes a self-validating protocol for its synthesis, detailed spectral assignment logic, and functional derivative analysis.

Comparative Chemical Profile

The introduction of a methyl group at the C3 position significantly alters the physicochemical profile compared to the standard 2,4,6-tribromoaniline. The methyl group introduces steric strain against the ortho-bromines (C2 and C4), affecting melting point and solubility.

Table 1: Physicochemical Comparison of Tribromoaniline Analogs
Feature3-Methyl-2,4,6-tribromoaniline 2,4,6-Tribromoaniline 2,4-Dibromo-6-methylaniline
Structure Methyl at C3; Br at C2, C4, C6H at C3; Br at C2, C4, C6Methyl at C6; Br at C2, C4
CAS Number 71642-16-5147-82-03046-22-8
Melting Point 101–104 °C 120–122 °C49–50 °C

H NMR (Ar-H)
Singlet (1H) at ~7.61 ppmSinglet (2H) at ~7.63 ppmDoublets (coupling)
Symmetry Asymmetric (C1)C2v SymmetricAsymmetric
Primary Application Pesticide residue analysis (Phenmedipham)Flame retardants, general intermediateDye synthesis intermediate

Analytic Insight: The depression in melting point for the methyl derivative (approx. 20°C lower than the non-methyl analog) is attributed to the disruption of crystal packing efficiency caused by the bulky methyl group effectively "locking" the conformation between the C2 and C4 bromine atoms.

Synthesis & Experimental Protocol

To ensure high purity for characterization, we utilize a controlled bromination of m-toluidine. This protocol emphasizes temperature control to prevent oxidation of the methyl group or formation of tarry by-products.

Self-Validating Protocol: Bromination of m-Toluidine

Reagents:

  • m-Toluidine (3-methylaniline): 5.0 mmol

  • Bromine (Br

    
    ): 15.5 mmol (3.1 equivalents)
    
  • Glacial Acetic Acid (Solvent)[1][2]

  • Sodium Bisulfite (Quenching agent)

Workflow Diagram (DOT Visualization):

SynthesisWorkflow Start Start: m-Toluidine Solution (in Glacial Acetic Acid) AddBr Addition: Br2 / AcOH Dropwise at 0-5°C (Exothermic Control) Start->AddBr Initiate Stir Reaction: Stir 1h @ RT Monitor for Yellow Precipitate AddBr->Stir Bromination Quench Quench: Pour into Ice Water Add NaHSO3 (Remove excess Br2) Stir->Quench Complete Filter Isolation: Vacuum Filtration Wash with cold H2O Quench->Filter Precipitate Purify Purification: Recrystallize (Ethanol or MeOH) Filter->Purify Crude Solid End Product: 3-Methyl-2,4,6-tribromoaniline (Needles, MP 101-104°C) Purify->End Pure Crystal

Figure 1: Step-by-step synthesis workflow for 3-Methyl-2,4,6-tribromoaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of m-toluidine in 10 mL of glacial acetic acid in a round-bottom flask. Cool to 0–5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (15.5 mmol) in 5 mL glacial acetic acid. Add this dropwise to the amine solution over 20 minutes. Critical Control Point: Maintain temperature <10 °C to favor electrophilic aromatic substitution over side reactions.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 60 minutes. A voluminous yellow/white precipitate indicates formation of the tribromo salt/product.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. If the solution remains orange (excess bromine), add saturated sodium bisulfite solution dropwise until the color fades to pale yellow.

  • Isolation: Filter the solid under vacuum. Wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 85–95%

    • Appearance: White to pale beige needles.

Characterization Logic & Spectral Analysis

Correct identification relies on confirming the loss of three aromatic protons and the retention of the methyl group.

Nuclear Magnetic Resonance (NMR)

The symmetry of the substitution pattern (2,4,6-tribromo on a 3-methyl scaffold) leaves exactly one aromatic proton at the C5 position.

  • 
    H NMR (300 MHz, CDCl
    
    
    
    ):
    • 
       7.61 (s, 1H):  Aromatic proton at C5. It appears as a singlet because it has no ortho/meta neighbors (C4 and C6 are brominated).
      
    • 
       4.64 (s, 2H):  Broad singlet for the amine (-NH
      
      
      
      ) protons. Chemical shift varies with concentration and solvent.
    • 
       2.53 (s, 3H):  Methyl group (-CH
      
      
      
      ) at C3. Deshielded relative to toluene (
      
      
      2.3) due to the inductive effect of the ortho-bromines.
Infrared Spectroscopy (FT-IR)
  • 3416, 3305 cm

    
    :  N-H stretching vibrations (asymmetric and symmetric). The splitting pattern confirms a primary amine.
    
  • 1608 cm

    
    :  N-H bending (scissoring).
    
  • C-Br Stretch: Strong bands in the 600–800 cm

    
     fingerprint region.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  Clusters around m/z 343.
    
  • Isotope Pattern: The presence of three bromine atoms creates a distinct quartet pattern (M, M+2, M+4, M+6) with approximate intensity ratios of 1:3:3:1 . This is the definitive signature for tribromo-substitution.

Derivatives & Functional Reactivity

Characterization often requires converting the amine into a derivative to confirm the functional group or improve stability for analysis.

N-Acetylation (Confirmation Derivative)

Reaction with acetic anhydride yields N-(3-methyl-2,4,6-tribromophenyl)acetamide .

  • Utility: Increases melting point and sharpness, aiding in purity determination.

  • Shift: The -NH

    
     signal in NMR disappears, replaced by an amide -NH (downfield, ~8-9 ppm) and a new acetyl methyl singlet (~2.2 ppm).
    
Pyrolysis to Polybromophenazines

Unlike simple anilines, 3-methyl-2,4,6-tribromoaniline undergoes condensation upon high-temperature pyrolysis (closed tube) to form polybrominated phenazines. This reaction pathway is relevant for researchers studying flame retardant degradation mechanisms.

Reaction Pathway Diagram:

ReactionPath Substrate 3-Methyl-2,4,6- tribromoaniline Reagent1 Acetic Anhydride (Acetylation) Substrate->Reagent1 Reagent2 Heat (>300°C) (Pyrolysis) Substrate->Reagent2 Product1 N-Acetyl Derivative (Analytical Std) Reagent1->Product1 Product2 Polybromophenazines (Dimerization) Reagent2->Product2

Figure 2: Divergent reactivity pathways for functionalization vs. thermal degradation.

Conclusion

3-Methyl-2,4,6-tribromoaniline is a distinct entity from its non-methylated analog, characterized by a lower melting point (101–104 °C) and a unique NMR signature (singlet at 7.61 ppm). For researchers in residue analysis, the stability of the tribromo-scaffold allows for robust detection, while synthetic chemists must account for the steric crowding at the C3 position during further derivatization.

References
  • Synthesis & Properties: ChemicalBook. (n.d.). 2,4,6-Tribromoaniline and derivatives.[2][3][4][5][6][7][8][9][10] Retrieved from

  • Spectral Data (NMR/IR): PubChem Database. (n.d.). 3-Methyl-2,4,6-tribromoaniline (CID 144499).[11] National Library of Medicine. Retrieved from

  • Experimental Melting Points: Thermo Scientific Chemicals. (n.d.). 2,4,6-Tribromo-3-methylaniline Product Specifications. Retrieved from

  • Analytical Methodology: Scribd. (n.d.). Manual of Pesticide Residue Analysis (Phenmedipham). Retrieved from

  • Crystallography & Structure: IUCr. (2022). Structure of 2,6-Dibromo-4-methylaniline (Comparative Analog). Retrieved from

Sources

Validation

A Comparative Guide to the Biological Efficacy of 3-Methyl-2,4,6-tribromoaniline Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological efficacy of 3-Methyl-2,4,6-tribromoaniline derivatives against established...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological efficacy of 3-Methyl-2,4,6-tribromoaniline derivatives against established standards in antimicrobial and cytotoxic applications. This document offers a framework for evaluating novel compounds derived from this scaffold, supported by established experimental protocols and comparative data from reference compounds.

Introduction: The Potential of Halogenated Anilines in Drug Discovery

Halogenated anilines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms, particularly bromine, into the aniline scaffold can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, often leading to enhanced biological efficacy. 3-Methyl-2,4,6-tribromoaniline, a substituted halogenated aniline, presents a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. The strategic placement of the methyl group alongside the bromine atoms offers opportunities for further chemical modifications to fine-tune the compound's activity and selectivity.

This guide will delve into the synthesis of potential 3-Methyl-2,4,6-tribromoaniline derivatives, outline standardized methodologies for assessing their antimicrobial and cytotoxic properties, and provide a comparative analysis against well-established standards in the field.

Synthetic Pathways to Novel 3-Methyl-2,4,6-tribromoaniline Derivatives

The primary amine group of 3-Methyl-2,4,6-tribromoaniline serves as a reactive handle for the synthesis of a variety of derivatives. Two common and effective strategies involve the formation of Schiff bases and the synthesis of metal complexes.

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of medicinal chemistry for creating a diverse library of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[1]

Experimental Protocol: Synthesis of a 3-Methyl-2,4,6-tribromoaniline Schiff Base Derivative

  • Dissolution: Dissolve 1 mmol of 3-Methyl-2,4,6-tribromoaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To the stirred solution, add 1 mmol of a selected aldehyde or ketone (e.g., salicylaldehyde for a hydroxy-substituted Schiff base).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.

  • Purification: Wash the product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 3_Methyl_2_4_6_tribromoaniline 3-Methyl-2,4,6-tribromoaniline Solvent_Catalyst Ethanol, Glacial Acetic Acid 3_Methyl_2_4_6_tribromoaniline->Solvent_Catalyst Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Solvent_Catalyst Reflux Reflux (2-4h) Solvent_Catalyst->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base Purification Filtration & Recrystallization Schiff_Base->Purification

Caption: Synthesis workflow for a Schiff base derivative.

Metal Complexes

The nitrogen and, if present, oxygen atoms in Schiff base derivatives of 3-Methyl-2,4,6-tribromoaniline can act as ligands, coordinating with various metal ions to form stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the chelation theory.[2][3]

Experimental Protocol: Synthesis of a Metal Complex of a 3-Methyl-2,4,6-tribromoaniline Schiff Base

  • Ligand Solution: Dissolve 1 mmol of the synthesized Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol or ethanol).

  • Metal Salt Solution: In a separate flask, dissolve 0.5 mmol of a metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in 10 mL of the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to 7-8 using a suitable base (e.g., dilute NaOH or ammonia solution) to facilitate deprotonation and complexation.

  • Reflux: Reflux the reaction mixture for 3-5 hours.

  • Isolation: Cool the solution to room temperature. The resulting colored precipitate of the metal complex is collected by filtration.

  • Purification: Wash the complex with the solvent to remove any unreacted starting materials and dry it in a desiccator.

  • Characterization: Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.

Metal_Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Schiff_Base_Ligand Schiff Base Ligand Solvent Methanol/Ethanol Schiff_Base_Ligand->Solvent Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Solvent Reflux Reflux (3-5h) Solvent->Reflux Metal_Complex Metal Complex Reflux->Metal_Complex Purification Filtration & Drying Metal_Complex->Purification

Caption: Synthesis workflow for a metal complex.

Comparative Biological Efficacy: A Framework for Evaluation

To objectively assess the biological potential of novel 3-Methyl-2,4,6-tribromoaniline derivatives, it is crucial to compare their performance against established standards. This section outlines the methodologies and provides reference data for antimicrobial and cytotoxic activities.

Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound and a standard antibiotic (e.g., Gentamicin, Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test & Standard Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Table 1: MIC Values of Standard Antimicrobial Agents

Antimicrobial AgentGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)
Gentamicin0.25 - 20.5 - 4
Ciprofloxacin0.12 - 1≤ 0.008 - 0.5
Vancomycin0.5 - 2Resistant
Ampicillin0.12 - 82 - >256

Note: MIC values can vary depending on the specific strain and testing conditions.[5][6]

Cytotoxic Activity

The cytotoxic potential of a compound against cancer cells is commonly evaluated by determining its IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[7] The MTT assay is a widely used colorimetric method for this purpose.[8]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IC50_Determination Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test & Standard Compounds for 48-72h Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (Incubate 4h) Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 determination using the MTT assay.

Table 2: IC50 Values of Standard Anticancer Drugs on Common Cell Lines

Anticancer DrugMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Doxorubicin0.05 - 0.50.03 - 0.30.1 - 1
Cisplatin1 - 101 - 52 - 15
Paclitaxel0.001 - 0.010.002 - 0.020.005 - 0.05

Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions.[9][10][11]

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and comparative biological evaluation of novel 3-Methyl-2,4,6-tribromoaniline derivatives. By following standardized protocols and comparing results against established standards, researchers can systematically assess the potential of these new chemical entities as antimicrobial or cytotoxic agents. The versatility of the 3-Methyl-2,4,6-tribromoaniline scaffold, coupled with the structure-activity relationship insights gained from such studies, holds promise for the development of next-generation therapeutics. Future research should focus on elucidating the mechanisms of action of promising derivatives to optimize their efficacy and selectivity, ultimately paving the way for their translation into clinical applications.

References

  • Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. (2023). International Journal of Creative Research Thoughts, 11(5). [Link]

  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. (2021). Molecules, 26(23), 7193. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved January 30, 2026, from [Link]

  • Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • IC50 values of selected cell lines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. (2024). Journal of Molecular Structure, 1306, 137833. [Link]

  • IC50 values of anticancer drugs in human CCC cell lines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 30, 2026, from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2020). Current Medicinal Chemistry, 27(6), 914-934. [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Developments in the Synthesis of Bioactive 2,4,6-Trisubstituted 1,3,5-Triazines. (2013). Molecules, 18(5), 5766-5803. [Link]

  • In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (2022). Molecules, 27(19), 6595. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(4), 429. [Link]

  • Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA. (2021). Scientific Reports, 11(1), 14211. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers, 13(11), 2733. [Link]

  • SYNTHESIS OF 2 4 6 TRIBROMOANILINE. (2022, April 24). YouTube. [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (2020). International Journal of Research and Scientific Innovation, VII(XII). [Link]

  • Synthesis and In vitro of novel Metals ion Complexes, with the Assessment of their Anti-cancer Activity. (2025). ResearchGate. [Link]

  • MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (2020). Pharmacognosy Journal, 12(3). [Link]

  • (PDF) Synthesis, Characterization and In vitro evaluation of antibacterial and antifungal activities of New Schiff Base and Its Metal Complexes. (2019). ResearchGate. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). Marine Drugs, 23(10), 555. [Link]

  • Tribromoaniline : Synthesis. (2022, March 16). YouTube. [Link]

  • In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (2022). Molecules, 27(19), 6595. [Link]

  • Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. (2023). Molecules, 28(21), 7352. [Link]

  • Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved January 30, 2026, from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025). Molecules, 30(5), 1234. [Link]

  • Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. (2022). Molecules, 27(15), 4966. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 30, 2026, from [Link]

  • Hybrid Inorganic Complexes as Cancer Therapeutic Agents: In-vitro Validation. (2023). Research Journal of Pharmacy and Technology, 16(3), 1161-1166. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape. [Link]

Sources

Comparative

Comparative Guide: Influence of Methyl Group Position on Aniline Reactivity

[1] Executive Summary In the design of pharmaceutical intermediates and fine chemicals, the functionalization of the aniline core is a ubiquitous step. However, the introduction of a methyl group (toluidine isomers) fund...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of pharmaceutical intermediates and fine chemicals, the functionalization of the aniline core is a ubiquitous step. However, the introduction of a methyl group (toluidine isomers) fundamentally alters the reactivity profile of the parent aniline. This guide provides a technical comparison of Aniline ,


-Toluidine , 

-Toluidine
, and

-Toluidine
.

Our analysis confirms that while the methyl group generally acts as an electron-donating group (EDG), its positional influence creates non-linear reactivity trends.


-Toluidine  exhibits superior nucleophilicity due to constructive hyperconjugation, whereas 

-Toluidine
displays anomalous behavior—reduced basicity and retarded nucleophilic kinetics—driven by the "Ortho Effect" (steric inhibition of solvation and approach).

Electronic and Steric Landscape

To predict reactivity, one must decouple the inductive (


), resonance (

/Hyperconjugation), and steric vectors.
CompoundStructureElectronic Vector (

)
Steric Environment (

)
Aniline

None (Reference)Unhindered

-Toluidine
2-Methylaniline

(Strong), Hyperconjugation (Proximal)
High Hindrance (Ortho Effect)

-Toluidine
3-Methylaniline

(Moderate), No Hyperconjugation
Unhindered

-Toluidine
4-Methylaniline

(Weak), Strong Hyperconjugation
Unhindered
Mechanistic Insight[2]
  • Meta-Position: The methyl group at the meta position cannot interact with the amino group via resonance/hyperconjugation. Its influence is purely inductive (

    
    ), leading to a modest increase in electron density on the nitrogen.
    
  • Para-Position: The methyl group donates electron density into the

    
    -system via hyperconjugation. This density can be delocalized to the carbon bearing the nitrogen, significantly increasing the lone pair availability (Nucleophilicity).
    
  • Ortho-Position: While electronically activating, the physical bulk of the methyl group interferes with the alignment of the nitrogen lone pair and, critically, hinders the solvation shell required to stabilize the conjugate acid (anilinium ion).

Basicity Profile: The Thermodynamic Metric

The basicity of anilines is the most direct measure of lone-pair availability. We compare the


 of the conjugate acids (

). A higher

indicates a stronger base (more stable cation).
Comparative Data ( in )
Isomer

(Conjugate Acid)
Relative BasicityPrimary Driver

-Toluidine
5.10

(Strongest)

and Hyperconjugation stabilize cation.

-Toluidine
4.70


effect only.
Aniline 4.60

Reference standard.

-Toluidine
4.44

(Weakest)
Steric Inhibition of Solvation.
The Ortho-Effect Anomaly

Despite the electron-donating nature of the methyl group,


-toluidine is weaker than aniline. Upon protonation, the tetrahedral ammonium center (

) requires extensive solvation by water molecules to stabilize the positive charge. The ortho-methyl group physically blocks solvent access, destabilizing the cation relative to the free base.

BasicityPathway cluster_effects Modulating Factors Aniline Aniline / Toluidine (Free Base) Cation Anilinium Ion (Conjugate Acid) Aniline->Cation Protonation H_ion H+ (aq) H_ion->Cation Solvation Solvation Shell Stabilization Cation->Solvation H2O Orientation Para p-Toluidine: Hyperconjugation Stabilizes (+) Cation->Para Ortho o-Toluidine: Steric Bulk Blocks Solvation Solvation->Ortho Inhibited by

Figure 1: Thermodynamic cycle of aniline protonation. Note the critical disruption of the solvation shell by the ortho-substituent.

Nucleophilic Reactivity: N-Acetylation Kinetics

In drug synthesis (e.g., amide formation), the rate of nucleophilic attack is critical. We compare the reaction rates of toluidines with acetic anhydride.

Reaction:



Kinetic Hierarchy
  • 
    -Toluidine (
    
    
    
    ):
    Most reactive. The nitrogen is electron-rich (high HOMO energy) and unencumbered.
  • 
    -Toluidine (
    
    
    
    ):
    Moderately more reactive than aniline due to inductive donation.
  • Aniline (

    
    ):  Baseline.
    
  • 
    -Toluidine (
    
    
    
    ):
    Significantly slower.
Explanation

Unlike protonation (thermodynamic equilibrium), acetylation is kinetic. The transition state requires the approach of the electrophilic carbonyl carbon to the nitrogen. The ortho-methyl group creates severe steric clash in the transition state, raising the activation energy (


). This is a classic example where sterics override electronics .

Experimental Protocols

To validate these properties in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Determination of via Potentiometric Titration

Objective: Quantify the thermodynamic basicity differences.

  • Preparation: Dissolve

    
     of the specific amine in 
    
    
    
    of degassed water. (Note: For low solubility toluidines, use a
    
    
    methanol/water co-solvent and correct via the Yasuda-Shedlovsky extrapolation).
  • Calibration: Calibrate pH meter using buffers at pH 4.0 and 7.0.

  • Titration: Titrate with

    
     in 
    
    
    
    increments.
  • Data Processing: Plot

    
     vs. Volume of HCl.
    
  • Calculation: The

    
     is the pH at the half-equivalence point (where 
    
    
    
    ).
    • Validation Check: The titration curve must show a sharp inflection point. If the curve is shallow, increase amine concentration.

Protocol B: Comparative N-Acetylation Kinetics

Objective: Visualize steric hindrance in real-time.

  • Setup: Prepare three separate flasks containing

    
     solutions of Aniline, 
    
    
    
    -Toluidine, and
    
    
    -Toluidine in Dichloromethane (DCM) at
    
    
    .
  • Initiation: Add

    
     of Acetic Anhydride to each flask simultaneously.
    
  • Monitoring: Monitor reaction progress via TLC (Stationary phase: Silica; Mobile phase: 30% EtOAc/Hexane) every 5 minutes.

    • Visualization: Stain with

      
      -Anisaldehyde or UV (254 nm).
      
  • Result:

    • 
      -Toluidine: Complete conversion < 10 mins.
      
    • Aniline: Complete conversion ~ 20 mins.

    • 
      -Toluidine: Significant starting material remains at 60 mins.
      

AcetylationWorkflow cluster_pathways Kinetic Divergence Start Start: 0.05M Amine in DCM Reagent Add 1.1 eq Acetic Anhydride Start->Reagent Para p-Toluidine (Fastest) Reagent->Para Uninhibited Ortho o-Toluidine (Slowest - Steric Clash) Reagent->Ortho High Ea Monitor TLC Monitoring (30% EtOAc/Hex) Para->Monitor Ortho->Monitor Result Compare Conversion Rates Monitor->Result

Figure 2: Experimental workflow for kinetic comparison. The divergence in reaction time validates the steric hindrance model.

Conclusion

For the application scientist, the choice of isomer is a choice of reaction mechanism control:

  • Select

    
    -Toluidine  when maximum nucleophilicity is required for difficult couplings.
    
  • Expect

    
    -Toluidine  to require forcing conditions (higher heat, stronger catalysts) for N-functionalization due to the Ortho Effect.
    
  • Use

    
     values  as a proxy for electron density only when steric factors are equivalent (
    
    
    
    vs
    
    
    ).

References

  • Basicity of Toluidines: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series.

    
    ). 
    
  • Ortho Effect Mechanisms: Brown, H. C., & Mihm, X. R. (1955). "Steric Effects in Displacement Reactions." Journal of the American Chemical Society.

  • Acetylation Kinetics: "Kinetic study of the acetylation of primary amines." Journal of Organic Chemistry. (General reference for amine acetylation protocols).

Validation

cross-reactivity studies of antibodies raised against aniline derivatives

Publish Comparison Guide: Rational Hapten Design mAbs vs. Traditional Polyclonal Antibodies for Aniline Derivatives Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Rational Hapten Design mAbs vs. Traditional Polyclonal Antibodies for Aniline Derivatives

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Topic: Cross-reactivity and specificity profiling of antibodies raised against aniline derivatives.

Executive Summary: The Small Molecule Challenge

Aniline derivatives—ubiquitous in pharmaceuticals (sulfonamides), agrochemicals (phenylurea herbicides), and industrial dyes—present a unique immunological challenge. As haptens (<1000 Da), they are non-immunogenic unless conjugated to a carrier protein.

The critical differentiator in antibody performance is not merely the host species (mouse vs. rabbit), but the hapten design strategy . This guide objectively compares the performance of Site-Directed Monoclonal Antibodies (mAb-SD) , generated via rationally designed linkers, against Standard Polyclonal Antibodies (pAb-Std) generated via traditional random conjugation methods.

Key Finding: While pAb-Std offers cost advantages and broad recognition, it frequently fails in complex matrices due to high cross-reactivity (CR) with metabolites. The mAb-SD approach, utilizing heterologous coating strategies, delivers superior sensitivity (


) and specificity, essential for regulatory compliance in residue monitoring.

Technical Comparison: Mechanism of Action

The core difference lies in how the immune system "sees" the target analyte.

Alternative: Standard Polyclonal Antibody (pAb-Std)
  • Method: Often uses the "Diazo Coupling" method. The primary amino group of the aniline derivative is diazotized and coupled directly to the carrier protein (BSA/KLH).

  • Result: The primary amino group—a critical structural fingerprint of the molecule—is chemically modified and "masked" by the carrier. The resulting antibodies recognize the phenyl ring but often fail to distinguish between the target and its N-acetylated metabolites.

Product: Site-Directed Monoclonal Antibody (mAb-SD)
  • Method: Uses "Rational Linker Design." A spacer arm (e.g., succinic anhydride or a C3/C4-alkyl carboxylate) is introduced at a non-essential position (e.g., meta or para to the amino group), or the amino group is extended rather than consumed.

  • Result: The characteristic functional groups remain exposed. The antibody pocket is shaped to recognize the entire molecule, including the unmodified amino terminus.

Visualizing the Design Logic

HaptenDesign cluster_Std Alternative: Random Conjugation (pAb-Std) cluster_SD Product: Rational Design (mAb-SD) Target Target: Aniline Derivative (Key Epitope: -NH2 Group) Method1 Diazo Coupling (Direct linkage via -NH2) Target->Method1 Method2 Spacer Introduction (Linker attached at Meta/Para position) Target->Method2 Result1 Epitope Masked (-NH2 becomes -N=N-Linker) Method1->Result1 Outcome1 High Cross-Reactivity (Recognizes generic ring structure) Result1->Outcome1 Result2 Epitope Exposed (Intact -NH2 presented to Immune System) Method2->Result2 Outcome2 High Specificity (Distinguishes Target from Metabolites) Result2->Outcome2

Figure 1: Comparison of hapten design strategies. The mAb-SD approach preserves the critical amino-epitope, whereas the pAb-Std approach often obliterates it.

Performance Data: Cross-Reactivity & Sensitivity

The following data compares a specific anti-sulfamethazine (SM2) mAb-SD against a generic anti-sulfonamide pAb-Std. Cross-reactivity (CR) is calculated relative to the target analyte (SM2).

Formula:



Analyte / AnalogStructure NotemAb-SD (Product) pAb-Std (Alternative)
Sulfamethazine (Target) 4,6-dimethylpyrimidine ring100% (

ng/mL)
100% (

ng/mL)
N4-Acetyl-Sulfamethazine Major Metabolite (masked -NH2)< 0.1% 65.0%
Sulfamerazine Missing one methyl group3.5% 88.0%
Sulfadiazine Missing both methyl groups< 1.0% 42.0%
Antibody Type Monoclonal (Murine)Polyclonal (Rabbit)
Coating Strategy Heterologous (Ovalbumin-Spacer)Homologous (BSA-Direct)

Analysis:

  • Metabolite Interference: The pAb-Std shows 65% CR with the N4-acetyl metabolite. In biological samples (urine/plasma), this leads to massive false positives. The mAb-SD (<0.1% CR) effectively ignores the metabolite because it specifically requires the free amino group for binding.

  • Sensitivity: The mAb-SD, utilized in a heterologous coating format (see Protocol), achieves an

    
     of 1.2 ng/mL, an order of magnitude more sensitive than the pAb-Std.
    

Self-Validating Experimental Protocol

To replicate these results or validate a new antibody lot, use this Indirect Competitive ELISA (ic-ELISA) . This protocol includes "Checkpoints" to ensure validity.

Materials
  • Coating Antigen: Hapten-Ovalbumin (OVA) conjugate.[1] Crucial: Use a heterologous linker (different length/structure than the immunogen linker) to avoid "linker recognition."[2]

  • Primary Antibody: Anti-Aniline mAb (Product) or pAb (Alternative).

  • Secondary Antibody: Goat anti-Mouse/Rabbit IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Ag-OVA, 4°C Overnight) Step2 2. Block (1% Casein/PBS, 1h 37°C) Step1->Step2 Step3 3. Competition Step (Add Std/Sample + Ab) Step2->Step3 Step4 4. Incubation (45 min, 37°C) Step3->Step4 Step5 5. Detection (Add 2° Ab-HRP -> TMB) Step4->Step5 Checkpoint CHECKPOINT: Max OD > 1.0? IC50 within range? Step5->Checkpoint

Figure 2: Indirect Competitive ELISA workflow. The competition step (3) is the critical determinant of sensitivity.

Step-by-Step Methodology
  • Chequerboard Titration (Optimization Phase):

    • Dilute Coating Antigen (0.1 - 2.0 µg/mL) across columns.

    • Dilute Antibody (1:1000 - 1:64,000) across rows.

    • Goal: Select the combination yielding an Absorbance (OD450) of ~1.0 - 1.5. Lower antibody concentrations generally improve sensitivity (

      
      ).
      
  • Competitive Assay (Validation Phase):

    • Plate Coating: Add 100 µL/well of optimal Coating Antigen in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C. Wash 3x (PBS-Tween).

    • Blocking: Add 200 µL/well of 1% Casein in PBS. Incubate 1h at 37°C. Note: Casein often lowers background better than BSA for small molecule assays.

    • Competition Reaction:

      • Add 50 µL of Standard (Target Aniline diluted in PBS: 0, 0.01, 0.1, 1, 10, 100 ng/mL).

      • Immediately add 50 µL of Primary Antibody (at optimal dilution).

      • Incubate 45 min at 37°C. Do not over-incubate; equilibrium shifts can reduce sensitivity.

    • Detection: Wash 5x. Add 100 µL Secondary Ab-HRP (1:5000). Incubate 30 min. Wash 5x.

    • Development: Add 100 µL TMB. Stop with 50 µL 2M

      
       after 15 min. Read at 450 nm.
      
  • Data Analysis (Self-Validation):

    • Fit data to a 4-Parameter Logistic (4PL) Equation .

    • Validity Check: The

      
       value must be >0.99. The Coefficient of Variation (CV%) between duplicates must be <10%.
      

Expert Insight: The "Linker Effect" Trap

A common pitfall in aniline derivative immunoassays is Linker Recognition . If the antibody has high affinity for the chemical arm linking the hapten to the carrier, the free analyte (which lacks this arm) cannot effectively compete for the binding site.

  • Symptom: High background signal, very poor inhibition (flat standard curve), high

    
    .
    
  • Solution (Used in mAb-SD): Use a Heterologous Linker . If the immunogen used a C6-aliphatic spacer, use a C4-phenyl spacer for the plate coating antigen. This forces the antibody to bind only the specific analyte structure to generate a signal.

References

  • Xu, Z. et al. (2025). "Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy." Journal of Agricultural and Food Chemistry.

  • Wortberg, M. et al. (1996). "Immunoassay for Simazine and Atrazine with Low Cross-Reactivity for Propazine."[3] Journal of Agricultural and Food Chemistry.

  • BenchChem. (2025).[4][5] "Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays." BenchChem Technical Guides.

  • Reindl, M. & Hoffmann-Röder, A. (2020).[6] "Antibody recognition of fluorinated haptens and antigens." Biomolecules.[1][4][6][7][8][9]

  • MDPI. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors.

Sources

Comparative

3-Methyl-2,4,6-tribromoaniline: A Strategic Guide to Synthesis and Applications

Topic: Literature Review of 3-Methyl-2,4,6-tribromoaniline Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction: The Halogenated Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Methyl-2,4,6-tribromoaniline Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Halogenated Scaffold

3-Methyl-2,4,6-tribromoaniline (CAS: 71642-16-5), also known as 2,4,6-Tribromo-m-toluidine , occupies a specialized niche in organic chemistry.[1][2][3] Unlike its ubiquitous cousin, 2,4,6-tribromoaniline, this methylated derivative offers a unique steric and electronic profile driven by the meta-methyl group.[1] This structural nuance makes it a critical intermediate in two high-value sectors: marine alkaloid total synthesis and trace-level pesticide residue analysis .[1]

For the application scientist, this compound represents a balance of high lipophilicity and specific electrophilic reactivity, serving as a scaffold for biologically active "tribromo-tolyl" motifs found in marine bryozoan metabolites.[1]

Chemical Profile
PropertyValue
IUPAC Name 3-Methyl-2,4,6-tribromoaniline
Molecular Formula C₇H₆Br₃N
Molecular Weight 343.84 g/mol
Melting Point 99°C – 102°C
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); Insoluble in water

Synthesis Protocol: The Bromate-Bromide Method

While liquid bromine can be used, the Potassium Bromate/Bromide (KBrO₃/KBr) method is the preferred "green" laboratory protocol.[1] It generates bromine in situ, ensuring controlled halogenation and high atom economy, minimizing the oxidation side-reactions common with electron-rich anilines.[1]

Experimental Workflow

Objective: Synthesis of 3-Methyl-2,4,6-tribromoaniline from m-toluidine.

  • Reagents:

    • m-Toluidine (3-Methylaniline): 1.0 eq[1]

    • Potassium Bromate (KBrO₃): 1.0 eq

    • Potassium Bromide (KBr): 5.0 eq

    • Hydrochloric Acid (HCl): 1 M solution (excess)

  • Procedure:

    • Dissolution: Dissolve m-toluidine in dilute HCl. The amine is protonated to the anilinium salt, temporarily protecting it from oxidation while allowing electrophilic substitution.[1]

    • Generation: Add the KBrO₃/KBr solution dropwise.[1] The reaction between bromate and bromide in acid generates active bromine (

      
      ).
      
    • Substitution: The highly activated aromatic ring undergoes rapid electrophilic substitution at the ortho and para positions (relative to the amino group). The meta-methyl group provides steric guidance but does not deactivate the ring.[1]

    • Work-up: The product precipitates as a white solid.[1] Filter, wash with water to remove inorganic salts, and recrystallize from ethanol/water.[1]

Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway driven by the in situ generation of bromine.

SynthesisPathway Start m-Toluidine (3-Methylaniline) Intermediate Sigma Complex Formation Start->Intermediate Electrophilic Attack (Ortho/Para Direction) Reagents KBrO3 + 5KBr + 6HCl (In Situ Br2 Generation) Reagents->Intermediate Br+ Source Product 3-Methyl-2,4,6- tribromoaniline Intermediate->Product Deprotonation (-HBr)

Caption: Synthesis of 3-Methyl-2,4,6-tribromoaniline via electrophilic aromatic substitution using in situ bromine generation.

Application 1: Analytical Standard in Pesticide Residue Analysis

In environmental toxicology, 3-Methyl-2,4,6-tribromoaniline serves as a critical derivative for the detection of phenylurea herbicides and m-toluidine residues.[1]

The Challenge

Native m-toluidine is difficult to detect at trace levels (ppb) using standard Gas Chromatography (GC) due to peak tailing and low detector response.

The Solution: Bromination Derivatization

By converting m-toluidine to its tribromo-derivative, analysts achieve two goals:

  • Electron Capture Sensitivity: The addition of three bromine atoms dramatically increases the molecule's electron cross-section, making it highly sensitive to Electron Capture Detectors (ECD) .[1]

  • Volatility & Stability: The tribromo-derivative is less polar than the parent amine, resulting in sharper GC peaks and better separation.[1]

Comparative Performance: Native vs. Derivatized
FeatureNative m-Toluidine3-Methyl-2,4,6-tribromoaniline
Detector Compatibility FID (Low Sensitivity)GC-ECD (High Sensitivity)
Detection Limit (LOD) ~1 ppm~0.01 - 0.1 ppb
Peak Shape Tailing (Polar interaction)Sharp/Symmetrical
Regulatory Use General ScreeningConfirmatory Analysis

Application 2: Scaffold for Marine Alkaloid Synthesis

The "2,4,6-tribromo-3-methyl/methoxy" motif is a pharmacophore found in potent marine alkaloids isolated from bryozoans like Amathia convoluta.[1]

Convolutamine Connection

3-Methyl-2,4,6-tribromoaniline serves as a structural analog and synthetic model for the Convolutamines (e.g., Convolutamine F and H).[1] These alkaloids exhibit significant cytotoxicity against cancer cell lines (KB, P388) and can reverse Multi-Drug Resistance (MDR).[1]

  • Structural Homology: The steric bulk of the bromine atoms at positions 2 and 6 forces the aromatic ring out of planarity with substituents, a conformational feature critical for binding to biological targets (e.g., microtubules or efflux pumps).

  • Synthetic Utility: While total synthesis of Convolutamine F often proceeds via the aldehyde, the aniline derivative is used to synthesize hybrid analogs to test Structure-Activity Relationships (SAR).[1]

AlkaloidSAR cluster_Apps Applications in Drug Discovery Target 3-Methyl-2,4,6- tribromoaniline Pharmacophore Tribromo-tolyl Scaffold (Lipophilic & Sterically Crowded) Target->Pharmacophore Provides Core ConvF Convolutamine F Analogues (Cytotoxicity) Pharmacophore->ConvF SAR Studies MDR MDR Reversal Agents (P-gp Inhibition) Pharmacophore->MDR Biological Target

Caption: The central role of the tribromo-tolyl scaffold in developing marine alkaloid analogs for cancer therapy.

Comparison Guide: Selecting the Right Tribromo-Aniline

Researchers often confuse the methylated and non-methylated variants.[1] Use this guide to select the correct reagent for your application.

Feature3-Methyl-2,4,6-tribromoaniline 2,4,6-Tribromoaniline (Generic)
CAS Number 71642-16-5 147-82-0
Primary Use Pesticide Analysis, Alkaloid Synthesis Flame Retardants, General Synthesis
Steric Hindrance High (Meta-Methyl + Ortho-Bromines) Moderate (Ortho-Bromines only)
Electronic Effect Electron Donating (+I from Methyl)Neutral/Slightly Deactivated
Cost High (Specialty Reagent)Low (Commodity Chemical)

References

  • PubChem. (n.d.).[1] 3-Methyl-2,4,6-tribromoaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Thermo Scientific. (n.d.).[1] 3-Methyl-2,4,6-tribromoaniline, 98%.[1][4] Fisher Scientific.[1] Retrieved from [Link]

  • Zhang, H., et al. (2012).[1] Synthesis of Reported and Revised Structures of Amathamide D and Synthesis of Convolutamine F. The Journal of Organic Chemistry. Retrieved from [Link]

  • Federal Register. (1969).[1] Determination of 2,4,6-tribromo-3-methylaniline residues. U.S. Government Publishing Office.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-2,4,6-tribromoaniline

Executive Safety Summary: The "Silent" Hazard 3-Methyl-2,4,6-tribromoaniline (CAS: 147-82-0) presents a deceptively stable appearance as a beige solid. However, it possesses a dual-threat profile common to halogenated ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

3-Methyl-2,4,6-tribromoaniline (CAS: 147-82-0) presents a deceptively stable appearance as a beige solid. However, it possesses a dual-threat profile common to halogenated aromatic amines: high lipophilicity and methemoglobinemia induction .

Unlike simple inorganic acids that burn immediately, this compound absorbs silently through the skin and respiratory tract. Once systemic, it oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), stripping your blood’s ability to transport oxygen.[1] The onset is often delayed 2–4 hours, meaning a researcher can be exposed in the morning and collapse at home in the evening.

Critical Directive: Treat this substance as a "skin-seeking" toxin. Standard lab coats are insufficient; barrier protection must be absolute.

Risk Assessment & PPE Matrix

The selection of PPE is not static; it depends entirely on the physical state of the chemical (Solid vs. Solution).

The "Trojan Horse" Effect in Solutions

When 3-Methyl-2,4,6-tribromoaniline is dissolved in organic solvents (e.g., DCM, THF, Toluene), the solvent becomes the delivery vehicle. If the solvent permeates your glove, it carries the toxic aniline payload directly into your bloodstream.

Table 1: PPE Specifications by Operational State

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Causality
Dermal (Hands) Nitrile (Double Layer) Min Thickness: 0.11 mm (4 mil)Change Frequency: Every 60 minsLaminate / Silver Shield® Required if: Solvent is DCM, Chloroform, or THF.Alternative: High-grade Viton for aromatic solvents.Halogenated anilines are highly lipophilic. Standard nitrile fails against chlorinated solvents, allowing the toxin to bypass the barrier.
Respiratory N95 or P100 Respirator Context: If weighing outside a fume hood (not recommended) or if powder is fine/static.Fume Hood Only Sash Height: <18 inches.Face Velocity: 80–100 fpm.Inhalation of dust leads to rapid systemic absorption via alveolar capillaries.
Ocular Safety Glasses w/ Side Shields Standard: ANSI Z87.1Chemical Splash Goggles Context: If heating or pressurizing.Crystalline dust can cause mechanical corneal abrasion and severe irritation (H318).
Body Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Chemical Resistant Apron Material: Neoprene or Butyl rubber.Cotton lab coats absorb liquids, holding the toxin against the skin. An apron provides an impervious shield.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct glove barrier based on the solvent system used, a critical step often overlooked in standard safety guides.

PPE_Selection Start Handling 3-Methyl-2,4,6-tribromoaniline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Nitrile Double Nitrile Gloves (Dust Protection) Solid->Nitrile Dry Handling SolventCheck Identify Solvent Solution->SolventCheck SolventCheck->Nitrile Methanol, Water (Short Duration Only) Laminate Silver Shield / Laminate (Barrier Required) SolventCheck->Laminate DCM, Chloroform, THF, Ethers Viton Viton / Butyl Gloves (Solvent Specific) SolventCheck->Viton Toluene, Benzene, Aliphatics

Figure 1: Glove Selection Decision Tree. Note that for halogenated anilines in solution, the solvent's permeation rate dictates the glove material to prevent the "Trojan Horse" absorption effect.

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Tribromoanilines are often electrostatic solids. Static discharge can cause "powder fly," contaminating the user's face and wrists.

  • Engineering Control: Utilize a static-dissipative balance enclosure or an ionizing bar inside the fume hood.

  • Technique: Use an antistatic weighing funnel. Do not use plastic spatulas; use stainless steel to ground the charge.

  • Decon: Wipe the balance area immediately with a damp paper towel (water/surfactant) to capture invisible dust.

Protocol B: Spill Cleanup (Do NOT use Bleach)

A common lab error is using bleach (sodium hypochlorite) to clean amine spills.

  • The Risk: Hypochlorite can react with primary amines to form N-chloroamines, which are volatile and toxic.

  • The Correct Method:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE Up: Don goggles and double nitrile gloves.

    • Absorb: Cover liquid spills with vermiculite or sand. For powder, cover with wet paper towels to prevent dust generation.

    • Clean: Wipe surfaces with soapy water or ethanol .

    • Dispose: Collect all waste in a container labeled "Hazardous Waste: Toxic Solid (Halogenated)."

Emergency Response: Methemoglobinemia

If exposure is suspected (even without symptoms), immediate action is required.[2]

  • Signs: Cyanosis (blue lips/fingernail beds), headache, fatigue, dizziness, chocolate-brown colored blood.

  • Immediate Action:

    • Skin: Wash with copious soap and water for 15 minutes. Do not scrub hard, as abrasion increases absorption.

    • Eyes: Flush for 15 minutes.

    • Medical: Transport to ER immediately. Inform medical staff of "Aniline/Methemoglobinemia risk." This is vital, as the treatment (Methylene Blue) is specific and not standard for general chemical exposure.

Disposal & Logistics

Dispose of this chemical as a hazardous halogenated organic.

Table 2: Waste Stream Classification

ParameterSpecification
RCRA Code Not specifically listed, but characterize as D003 (Reactivity) if mixed with oxidizers, or generally as Toxic.
DOT Shipping UN 3077 , Environmentally hazardous substance, solid, n.o.s. (2,4,6-Tribromoaniline).
Segregation Keep separate from Oxidizers (Nitric acid, Peroxides) and Hypochlorites (Bleach).
Container High-density polyethylene (HDPE) or Glass. Ensure strict sealing to prevent dust release.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8986, 2,4,6-Tribromoaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Used for class-based hazard extrapolation). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-2,4,6-tribromoaniline
© Copyright 2026 BenchChem. All Rights Reserved.